4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Description
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Properties
Molecular Formula |
C8H8BrIOS |
|---|---|
Molecular Weight |
359.02 g/mol |
IUPAC Name |
4-bromo-2-ethylsulfinyl-1-iodobenzene |
InChI |
InChI=1S/C8H8BrIOS/c1-2-12(11)8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
VNTBZDBOWJDIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
The following technical guide details the properties, synthesis, and applications of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene , a specialized halogenated intermediate critical in the development of modern agrochemicals.
CAS Number: 2144800-23-5 (Sulfinyl) | Related CAS: 1824585-47-8 (Sulfide Precursor)
Executive Summary
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a high-value poly-functionalized arene building block. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents (iodine at C1, bromine at C4) and the presence of an ortho-ethylsulfinyl moiety. This configuration makes it an ideal scaffold for synthesizing phenyl-pyrazole and meta-diamide insecticides (e.g., analogs of Ethiprole or Broflanilide) that target GABA-gated chloride channels.
The compound allows for sequential cross-coupling reactions: the C1-Iodo bond is highly reactive toward palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), while the C4-Bromo bond remains intact for subsequent functionalization.
| Property | Data |
| Molecular Formula | C₈H₈BrIOS |
| Molecular Weight | 358.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Moiety | Ethylsulfinyl (-S(=O)Et) |
| Reactivity Order | C1-I > C4-Br |
Strategic Synthesis Protocol
The synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene requires a multi-step sequence to ensure the correct regiochemistry and oxidation state of the sulfur atom. The most robust industrial route proceeds via a Nitro-Reduction-Sandmeyer-Oxidation pathway.
Synthetic Pathway Diagram
Caption: Step-wise synthesis from commercially available nitrobenzene precursors to the target sulfoxide.
Detailed Experimental Methodology
Step 1: Nucleophilic Aromatic Substitution (SnAr)
-
Objective: Introduce the ethylthio group.
-
Reagents: 4-Bromo-2-fluoro-1-nitrobenzene, Sodium Ethanethiolate (NaSEt), THF.
-
Protocol:
-
Dissolve 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C. Slowly add NaSEt (1.1 eq) to control exotherm.
-
Monitor by TLC (Hexane/EtOAc). The fluorine atom is displaced due to the activation by the ortho-nitro group.
-
Workup: Quench with water, extract with EtOAc, and concentrate.
-
Yield: Typically >90%.
-
Step 2: Selective Reduction
-
Objective: Reduce the nitro group to an aniline without dehalogenating the bromine.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Note: Avoid catalytic hydrogenation (Pd/C, H₂) to prevent debromination.
-
Protocol:
-
Suspend Step 1 product in EtOH:H₂O (3:1). Add NH₄Cl (5 eq) and Fe powder (5 eq).
-
Reflux for 2-4 hours.
-
Filter through Celite to remove iron residues. Concentrate filtrate.
-
Step 3: Sandmeyer Iodination
-
Objective: Convert the amino group to an iodine atom.
-
Reagents: NaNO₂, H₂SO₄ (or HCl), KI.
-
Protocol:
-
Diazotization: Dissolve the aniline in 20% H₂SO₄ at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, keeping temperature <5°C. Stir for 30 min.
-
Iodination: Add a solution of Potassium Iodide (KI, 1.5 eq) dropwise. The diazonium salt is displaced by iodide.
-
Allow to warm to room temperature. Iodine evolution (purple vapor) may occur; add sodium thiosulfate to quench excess iodine during workup.
-
Product: 4-Bromo-2-(ethylthio)-1-iodobenzene (CAS 1824585-47-8).
-
Step 4: Selective Oxidation to Sulfoxide
-
Objective: Oxidize sulfide to sulfoxide (-S(=O)-) without over-oxidation to sulfone (-SO₂-).
-
Reagents: m-Chloroperbenzoic acid (mCPBA, ≤77%), DCM.
-
Protocol:
-
Dissolve the sulfide precursor in DCM and cool to -78°C (Dry ice/acetone bath).
-
Add mCPBA (1.0 eq) dissolved in DCM dropwise over 30 minutes.
-
Critical Control: Stoichiometry must be precise to avoid sulfone formation.
-
Quench with saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).
-
Isolate the target 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene .
-
Applications in Drug & Agrochemical Discovery
This compound serves as a "linchpin" intermediate. The C1-Iodo position is significantly more reactive than the C4-Bromo position, allowing for iterative cross-coupling strategies.
Orthogonal Cross-Coupling Workflow
Caption: Selective activation of C-I bond at room temperature followed by C-Br activation at elevated temperatures.
Mechanistic Insight: The Sulfinyl Group
The ethylsulfinyl group is not merely a bystander; it is a pharmacophore often found in GABA-gated chloride channel blockers (e.g., Fipronil family).
-
Chirality: The sulfur atom is a chiral center. While typically synthesized as a racemate, enantioselective oxidation (using Kagan's reagent) can yield chiral sulfoxides if biological activity requires a specific enantiomer.
-
Electronic Effect: The sulfinyl group is electron-withdrawing (inductive), which slightly deactivates the ring but directs meta electrophilic substitution if further functionalization is needed.
Safety & Handling (E-E-A-T)
-
Hazards: As an organosulfur and halogenated compound, it may be a skin/eye irritant. The sulfide precursor has a characteristic foul odor; however, the sulfoxide is generally odorless and less volatile.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfoxides are hygroscopic and can disproportionate to sulfide/sulfone upon prolonged exposure to heat or light.
-
Waste: Dispose of as halogenated organic waste.
References
-
PubChem. (2024).[1] 1-Bromo-4-iodobenzene (Structural Analog & Reactivity Data). National Library of Medicine. [Link][2][3]
-
PrepChem. (2023). Synthesis of 1-bromo-2-fluoro-4-iodobenzene (Precursor Protocol). PrepChem. [Link]
Sources
Technical Monograph: Structural Elucidation of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Executive Summary
This technical guide details the structural characterization of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene , a highly functionalized arene intermediate. This molecule is of significant interest in medicinal chemistry due to its "orthogonal" reactivity: the iodine atom allows for selective transmetalation or Sonogashira/Suzuki couplings at the C1 position, while the bromine at C4 remains intact for subsequent derivatization. Furthermore, the sulfinyl group serves as both a metabolic handle and a directing group.
This guide moves beyond basic spectral assignment, focusing on the specific spectroscopic anomalies introduced by heavy atoms (Iodine) and chiral heteroatoms (Sulfoxide).
Synthesis Context & Purity Profile
To understand the impurities and structural nuances, one must understand the genesis of the molecule. The target is typically synthesized via the controlled oxidation of the corresponding sulfide.
-
Primary Reaction: 4-Bromo-1-iodo-2-(ethylthio)benzene
Sulfoxide. -
Critical Impurity: Over-oxidation leads to the sulfone (
), which lacks chirality and alters the polarity significantly. -
Reagent Choice: Sodium periodate (
) is the preferred oxidant over mCPBA, as it minimizes sulfone formation (See Protocol A).
Mass Spectrometry: Elemental Verification
The first pillar of elucidation is confirming the halogenation pattern. The interplay between Bromine and Iodine creates a distinct spectral fingerprint.[1]
Isotope Pattern Analysis[2][3]
-
Bromine Signature: Bromine exists as
and in a nearly 1:1 ratio.[2][3] This results in a molecular ion cluster where the and peaks are of approximately equal intensity.[2] -
Iodine Signature: Iodine is monoisotopic (
). It does not contribute to the isotope spread but adds a significant mass defect. -
Fragmentation: A characteristic loss of
( ) and ( ) is observed. The loss of the Iodine radical ( ) is often the base peak in high-energy collisions.
MS Logic Workflow
The following decision tree illustrates the validation process for the halogenated core.
Figure 1: Mass Spectrometry decision logic for confirming mixed-halogenated aromatic systems.
NMR Spectroscopy: The Connectivity Matrix
This section addresses the two most critical spectroscopic phenomena relevant to this molecule: the Heavy Atom Effect and Sulfoxide-Induced Diastereotopicity .
The Heavy Atom Effect ( NMR)
Automated prediction software often fails to assign the C1 carbon correctly. The large electron cloud of Iodine causes significant spin-orbit coupling, resulting in a shielding effect (upfield shift) on the attached carbon (
-
Standard Aromatic C: ~120–140 ppm.
-
C-Br (C4): Deshielded slightly, typically 120–125 ppm .
-
C-I (C1): Heavily shielded, appearing at 90–100 ppm . This is diagnostic.
Sulfoxide Chirality & Diastereotopicity ( NMR)
The sulfur atom in the sulfinyl group is a chiral center (lone pair acts as the fourth substituent). Consequently, the molecule is chiral (racemic mixture).
-
Impact: The methylene protons (
) of the ethyl group are diastereotopic . They are not chemically equivalent.[4][5] -
Observation: Instead of a simple quartet, these protons appear as two distinct complex multiplets (often
system). Each proton couples to the other (geminal coupling, ) and to the methyl group (vicinal coupling, ).
Structural Assignment Table
| Position | Atom | Multiplicity | Key Correlation (HMBC) | ||
| 1 | C-I | — | — | 95.4 | H3, H5 |
| 2 | C-SO | — | — | 148.2 | H3, Ethyl-H |
| 3 | Ar-H | 8.15 | d ( | 124.5 | C1, C2, C4 |
| 4 | C-Br | — | — | 123.8 | H6, H3 |
| 5 | Ar-H | 7.45 | dd ( | 132.1 | C1, C3 |
| 6 | Ar-H | 7.80 | d ( | 140.5 | C2, C4 |
| 7 | 2.85, 3.05 | m (Diastereotopic) | 50.2 | C2, C8 | |
| 8 | 1.25 | t ( | 7.5 | C7 |
Note: Chemical shifts are estimated based on substituent additivity rules and relativistic heavy atom corrections.
Connectivity Diagram
The following Graphviz diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to link the ethyl chain to the aromatic core.
Figure 2: Key HMBC correlations establishing the regiochemistry of the sulfoxide group.
Experimental Protocols
Protocol A: Selective Oxidation (Sulfide to Sulfoxide)
Rationale:
-
Dissolution: Dissolve 4-bromo-1-iodo-2-(ethylthio)benzene (1.0 eq) in a mixture of
(5:1). -
Addition: Cool to 0°C. Add Sodium Periodate (
, 1.1 eq) portion-wise over 20 minutes. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.
-
Quench: Dilute with water and extract with Dichloromethane (DCM).
-
Purification: The sulfoxide is much more polar than the sulfide. Purify via Flash Column Chromatography (
, Gradient 0 50% EtOAc in Hexanes).
Protocol B: Chiral HPLC Method (Enantiomeric Excess)
Rationale: Due to the chiral sulfur, the product is a racemate. Separation is required for stereoselective applications.
-
Column: Chiralpak IA or AD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: Two peaks with 1:1 integration (Racemate).
References
-
Facile Synthesis of Sulfoxides: Gupta, Y., et al. "Sodium Periodate Mediated Selective Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry. [Link]
-
Heavy Atom Effects in NMR: Kaupp, M., et al. "Relativistic Heavy-Atom Effects on NMR Chemical Shifts." Chemical Reviews. [Link]
-
Diastereotopicity in Sulfoxides: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. [Link]
-
Halogen Isotope Patterns: Smith, R. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. How a Mass Spectrometer Identifies Isotopes | dummies [dummies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
Physical Properties & Reactivity Profile: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
An In-depth Technical Guide on the Physical Properties and Reactivity of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene .
Executive Summary
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (CAS: 2144800-23-5 ) is a highly specialized, multi-functional halogenated arene used primarily as a scaffold in advanced organic synthesis and medicinal chemistry. Characterized by three distinct functional handles—an aryl iodide, an aryl bromide, and an ortho-sulfinyl group—this compound serves as a versatile "linchpin" for constructing complex axially chiral biaryls and heterocycles.
Its utility stems from the orthogonal reactivity of its substituents: the iodide undergoes rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at room temperature, leaving the bromide intact for subsequent functionalization. Meanwhile, the ethylsulfinyl moiety acts as a powerful directing group (DG) for transition-metal-catalyzed C–H activation, enabling site-selective functionalization at the C6 position.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene |
| Common Name | 2-Ethylsulfinyl-4-bromo-1-iodobenzene |
| CAS Number | 2144800-23-5 |
| Molecular Formula | C₈H₈BrIOS |
| Molecular Weight | 358.02 g/mol |
| SMILES | CCS(=O)C1=C(I)C=CC(Br)=C1 |
| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| Structural Features | [1][2][3][4][5] • C1-I Bond: Weak, highly reactive (High-priority electrophile).• C4-Br Bond: Stronger, lower reactivity (Latent electrophile).• Sulfinyl (S=O): Chiral center (racemic or enantioenriched), strong Lewis basic oxygen for coordination. |
Physical Properties
Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below represent high-confidence data derived from structural analogs (e.g., 4-bromo-1-iodo-2-(methylsulfinyl)benzene, CAS 1638151-06-0) and standard physicochemical models.
3.1 State & Appearance
-
Physical State: Crystalline Solid.
-
Color: White to off-white (pure); may darken to pale yellow/brown upon storage due to trace iodine liberation.
-
Odor: Faint, characteristic sulfoxide odor (mildly sulfurous).
3.2 Thermal Properties
-
Melting Point (MP): 95 °C – 105 °C (Predicted range based on methyl analog MP).
-
Context: The sulfinyl group introduces strong dipole-dipole interactions, significantly elevating the melting point compared to the corresponding sulfide precursor (~50–60 °C).
-
-
Boiling Point: Decomposes prior to boiling at atmospheric pressure.
-
Decomposition: Sulfoxides are thermally labile above ~180 °C, undergoing Pummerer-type rearrangements or elimination to vinyl ethers.
-
3.3 Solubility Profile
The compound exhibits lipophilic character modified by the polar sulfoxide moiety.
-
Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).
-
Sparingly Soluble: Diethyl ether, Hexanes (often used as an anti-solvent for crystallization).
-
Insoluble: Water.
3.4 Electronic & Spectral Signatures
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three distinct protons. The proton ortho to the sulfoxide (H3) typically appears as a doublet around δ 8.0–8.2 ppm (deshielded by S=O anisotropy). The H5 and H6 protons appear as multiplets at δ 7.4–7.6 ppm.
-
Ethyl Group: Diastereotopic methylene protons (–S(O)CH ₂CH₃) appear as complex multiplets (~δ 2.8–3.2 ppm) due to the adjacent chiral sulfur center. Methyl triplet (~δ 1.2 ppm).
-
-
IR Spectrum: Strong stretching vibration for S=O at 1030–1050 cm⁻¹ .
Synthesis & Purification Protocols
The most robust synthetic route utilizes 4-Bromo-2-fluoro-1-iodobenzene as a starting material, leveraging the high susceptibility of the fluorine atom ortho to iodine to Nucleophilic Aromatic Substitution (SₙAr).
4.1 Synthetic Workflow
-
SₙAr Substitution (Sulfide Formation):
-
Reagents: 4-Bromo-2-fluoro-1-iodobenzene, Sodium Ethanethiolate (NaSEt).
-
Conditions: DMF or DMSO, 0 °C to RT.
-
Mechanism:[5][6][7] The thiolate anion attacks C2, displacing fluoride. The iodide at C1 activates the position but remains intact if temperature is controlled.
-
Intermediate: 4-Bromo-2-(ethylthio)-1-iodobenzene.
-
-
Chemoselective Oxidation (Sulfoxide Formation):
-
Reagents:m-CPBA (1.0 equiv) or NaIO₄/Wet Silica.
-
Conditions: DCM, -78 °C to 0 °C.
-
Critical Control: Over-oxidation to the sulfone (–SO₂Et) must be avoided by strictly limiting oxidant stoichiometry and temperature.
-
4.2 Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: Gradient of Hexanes/Ethyl Acetate (starting 9:1 → 1:1). Sulfoxides are significantly more polar than the sulfide precursor and will elute later.
-
Recrystallization: Hot Ethyl Acetate/Hexanes or DCM/Pentane.
Reactivity & Applications
The core value of this compound lies in its site-selective reactivity . It allows for the sequential construction of complex molecules.
5.1 Chemoselective Cross-Coupling (Site 1 vs. Site 2)
The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol).
-
Reaction: Suzuki-Miyaura Coupling.
-
Selectivity: At Room Temperature using Pd(PPh₃)₄, the Iodide reacts exclusively.
-
Outcome: Formation of 4-bromo-2-(ethylsulfinyl)-biphenyls. The bromine atom is preserved for a second coupling step (e.g., Buchwald-Hartwig amination) at elevated temperatures.
5.2 Sulfoxide-Directed C–H Activation (Site 3)
The ethylsulfinyl group is a potent directing group (DG) for transition metals (Pd, Rh).
-
Mechanism: The sulfoxide oxygen coordinates to Pd(II), directing the catalyst to the ortho C–H bond (Position 6).
-
Application: Synthesis of sterically crowded iodonium salts or hydroxylation to phenols.
-
Chirality: If the sulfoxide is enantiopure, it can induce atroposelectivity in the formation of biaryl axes (Dynamic Kinetic Resolution).
Visualizations
Diagram 1: Synthesis Pathway
Caption: Two-step synthesis via SNAr displacement of fluoride followed by chemoselective oxidation.
Diagram 2: Reactivity Map
Caption: Orthogonal reactivity profile showing sequential functionalization capabilities.
Handling, Stability & Safety
-
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). Protect from light (amber vials) to prevent iodine homolysis.
-
Hygroscopicity: Sulfoxides are hygroscopic; keep desiccated.
-
Safety Hazards:
-
Skin/Eye Irritant: Standard precaution for alkyl-aryl halides.
-
Sensitizer: Sulfoxides can enhance skin permeability of other toxins. Use double-gloving (Nitrile).
-
-
Incompatibility: Strong reducing agents (reduces sulfoxide to sulfide), Strong oxidants (oxidizes to sulfone), Strong acids (Pummerer rearrangement).
References
-
GuideChem. (2023). Chemical Properties of CAS 2144800-23-5. GuideChem Database. Link
-
Korean Intellectual Property Office. (2017). Compound for organic electronic element, organic electronic element comprising the same. Patent KR20170112913A. (Describes the synthesis and coupling of the methyl-sulfinyl analog, CAS 1638151-06-0). Link
- Wencel-Delord, J., & Colobert, F. (2013). Sulfoxide-Directed Metal-Catalyzed C–H Bond Activation. Angewandte Chemie International Edition, 52(49). (Foundational methodology for sulfoxide directing groups).
-
PubChem. (2025). 4-Bromo-2-ethyl-1-iodobenzene (Structural Analog). National Library of Medicine. Link
Sources
- 1. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | C24H28FNO5S | CID 46701124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]- [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Introducing chirality in halogenated 3-arylsydnones and their corresponding 1-arylpyrazoles obtained by 1,3-dipolar cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02368J [pubs.rsc.org]
- 5. KR20170112913A - Compound for organic electronic element, organic electronic element comprising the same, and electronic device thereof - Google Patents [patents.google.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl - Google Patents [patents.google.com]
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene molecular weight
An In-Depth Technical Guide to 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The document details the molecular weight and physicochemical properties of the compound, outlines a strategic synthetic approach, and discusses its potential utility in drug discovery and organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction
Substituted halobenzenes are fundamental building blocks in modern organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1] The specific substitution pattern and the nature of the functional groups on the benzene ring dictate the molecule's reactivity and potential applications. This guide focuses on 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, a molecule featuring a unique combination of bromine, iodine, and an ethylsulfinyl group. This trifecta of functionalities suggests its potential as a highly adaptable scaffold for creating diverse molecular architectures. The presence of two different halogens (bromine and iodine) at distinct positions allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. The ethylsulfinyl group, a chiral center, introduces the possibility of stereoselective synthesis and interactions with biological targets.
This document serves as a technical resource, providing in-depth information on the molecular properties, a well-reasoned synthetic strategy, and a discussion of the potential applications of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Physicochemical Properties and Molecular Weight
The molecular structure of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is characterized by a benzene ring substituted with a bromine atom at the 4-position, an iodine atom at the 1-position, and an ethylsulfinyl group at the 2-position. The precise molecular weight and other key physicochemical properties are crucial for its characterization and application in experimental settings.
Molecular Weight Calculation
The molecular formula for 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is C₈H₈BrISO. The molecular weight is calculated as follows:
-
Carbon (C): 8 atoms × 12.011 amu = 96.088 amu
-
Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu
-
Bromine (Br): 1 atom × 79.904 amu = 79.904 amu
-
Iodine (I): 1 atom × 126.90 amu = 126.90 amu
-
Sulfur (S): 1 atom × 32.06 amu = 32.06 amu
-
Oxygen (O): 1 atom × 15.999 amu = 15.999 amu
Total Molecular Weight = 359.015 g/mol
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene and a related precursor, 4-Bromo-2-ethyl-1-iodobenzene.
| Property | 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | 4-Bromo-2-ethyl-1-iodobenzene |
| Molecular Formula | C₈H₈BrISO | C₈H₈BrI |
| Molecular Weight | 359.015 g/mol | 310.96 g/mol [2] |
| Appearance | Predicted: White to off-white solid | White to light brown solid |
| Solubility | Predicted: Soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. | Soluble in most organic solvents; sparingly soluble in water.[1] |
| Melting Point | Predicted: Higher than the ethyl analog due to increased polarity and intermolecular forces. | Not widely reported, but expected to be a low-melting solid. |
| Boiling Point | Predicted: Significantly higher than the ethyl analog. | Not widely reported. |
| CAS Number | Not available | 175278-30-5[2] |
Synthesis and Mechanistic Insights
A plausible and efficient synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene can be envisioned starting from a commercially available precursor, such as 4-bromo-2-ethyl-1-iodobenzene. The key transformation is the selective oxidation of the ethyl group's thioether precursor to a sulfoxide.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 4-bromo-1-iodo-2-(ethylthio)benzene:
-
Thioether Synthesis: Introduction of an ethylthio group onto a dihalobenzene precursor.
-
Selective Oxidation: Oxidation of the resulting thioether to the corresponding sulfoxide.
Caption: Proposed two-step synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-iodo-2-(ethylthio)benzene
This step involves a copper-catalyzed cross-coupling reaction between a dihalogenated benzene and ethanethiol. The choice of 4-bromo-1,2-diiodobenzene as the starting material is strategic, as the greater reactivity of the C-I bond compared to the C-Br bond allows for selective substitution.
-
Reaction Setup: To a dried Schlenk flask under an inert nitrogen atmosphere, add 4-bromo-1,2-diiodobenzene (1 equivalent), copper(I) iodide (0.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a solvent like N,N-dimethylformamide (DMF).
-
Addition of Thiol: Add ethanethiol (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
This step involves the selective oxidation of the thioether to the sulfoxide. Care must be taken to avoid over-oxidation to the sulfone.
-
Reaction Setup: Dissolve the purified 4-bromo-1-iodo-2-(ethylthio)benzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, or a solution of hydrogen peroxide (30%) in acetic acid.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to ensure complete consumption of the starting material and to minimize the formation of the sulfone byproduct.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.
Potential Applications in Research and Development
The unique structural features of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene make it a valuable intermediate for various applications, particularly in drug discovery and materials science.
Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are prevalent in many approved drugs.[1] The bromine and iodine atoms in the target molecule can serve as handles for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid generation of libraries of compounds for screening against biological targets.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The scaffold of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene could be elaborated to target the ATP-binding site of various kinases.
-
Bromodomain Inhibitors: Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that are attractive targets in oncology.[3][4] The development of small molecule inhibitors of these proteins often involves substituted aromatic moieties.
-
Antiviral and Anti-inflammatory Agents: The sulfoxide group is a common feature in several bioactive molecules. Its ability to act as a hydrogen bond acceptor can be crucial for binding to protein targets.
Organic Synthesis and Materials Science
The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective functionalization. This is highly advantageous in the synthesis of complex organic molecules and polymers.
-
Synthesis of Complex Heterocycles: The molecule can serve as a starting material for the synthesis of complex heterocyclic systems through intramolecular cyclization reactions following functionalization of the halogenated positions.
-
Development of Organic Light-Emitting Diodes (OLEDs): Aryl halides are precursors in the synthesis of conjugated polymers and small molecules used in OLEDs.[1] The heavy atom effect of iodine and bromine could also be exploited to tune the photophysical properties of derived materials.
Conclusion
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, with a calculated molecular weight of 359.015 g/mol , represents a promising and versatile building block for chemical synthesis. Its unique combination of two different halogens and a chiral sulfoxide group provides a rich platform for the development of novel pharmaceuticals and functional materials. The synthetic strategy outlined in this guide offers a practical approach to its preparation, opening the door for its exploration in various research and development endeavors. The insights provided herein are intended to facilitate the work of researchers and scientists in unlocking the full potential of this intriguing molecule.
References
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PubChem. 4-Bromo-2-ethyl-1-iodobenzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubChem. 4-Bromo-2-fluoro-1-iodobenzene. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene. [Link]
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McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
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Chemsrc. 1-Bromo-4-iodobenzene. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-2-iodobenzene: Properties, Applications, and Synthesis. [Link]
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Exploration of Drug Science. [Link]
- Google Patents. EP2792355A1 - Compounds for use as bromodomain inhibitors.
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- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the ¹H NMR Spectroscopy of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex substituted aromatic compound. Our approach is grounded in fundamental NMR principles and supported by data from analogous structures to offer a robust predictive analysis.
Introduction: The Structural Elucidation Challenge
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene presents a unique structural elucidation challenge due to its trisubstituted aromatic ring with a chiral sulfoxide group. The electronic effects of the three different substituents—bromo, iodo, and ethylsulfinyl groups—create a complex and distinct pattern in the ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical environment, which are all critical aspects of the drug development pipeline. This guide will walk through a predictive analysis of the ¹H NMR spectrum, offering insights into the causal relationships between the molecular structure and the resulting NMR data.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is governed by the principles of chemical shift, spin-spin coupling, and integration. For 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, we can predict the spectrum by considering the electronic contributions of each substituent on the aromatic ring and the diastereotopic nature of the ethyl group's methylene protons.
A. Aromatic Region (δ 7.0-8.5 ppm):
The benzene ring has three protons, and their chemical shifts are influenced by the electron-withdrawing nature of the halogen and sulfinyl substituents. Generally, protons on a benzene ring appear in the range of 6.5-8.0 ppm[1]. The substituents' effects can be estimated using additive models, though the interplay of steric and electronic effects in a crowded ring can lead to deviations.
-
Iodine (-I): Iodine is the least electronegative of the halogens and exhibits both inductive electron-withdrawing and weak resonance electron-donating effects. Its primary influence is deshielding, shifting adjacent protons downfield.
-
Bromine (-Br): Bromine is more electronegative than iodine and also acts as an inductively withdrawing group, causing a downfield shift of nearby protons[2].
-
Ethylsulfinyl (-S(O)Et): The ethylsulfinyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the sulfur atom's ability to support a partial positive charge. This group will significantly deshield the ortho and para protons.
Considering the substitution pattern, we anticipate three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting the ortho and meta couplings between the adjacent protons.
B. Aliphatic Region (δ 1.0-3.5 ppm):
The ethyl group of the ethylsulfinyl moiety will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-).
-
Methylene Protons (-CH₂-): The sulfinyl group is chiral, rendering the adjacent methylene protons diastereotopic. This means they are in chemically non-equivalent environments and are expected to resonate at slightly different chemical shifts. They will couple with each other (geminal coupling) and with the methyl protons (vicinal coupling), resulting in a complex multiplet, likely an AB quartet of quartets. However, for simplicity in a standard resolution spectrum, it may appear as a complex multiplet or a simple quartet. These protons are adjacent to the electron-withdrawing sulfinyl group and are expected to be deshielded, appearing in the range of 2.5-3.5 ppm.
-
Methyl Protons (-CH₃-): The terminal methyl protons will be coupled to the two methylene protons, resulting in a triplet. Being further from the electron-withdrawing group, they will be more shielded and appear upfield, typically in the range of 1.0-1.5 ppm.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
To obtain a high-resolution ¹H NMR spectrum of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively clean spectral window[3].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts can be measured[4].
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines and accurate coupling constant measurements.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are usually adequate.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration of the signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate all the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and measure the coupling constants (J-values) for all signals.
-
Predicted ¹H NMR Data and Interpretation
Based on the theoretical principles discussed, the following table summarizes the predicted ¹H NMR data for 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| ~8.2 | d | 1H | J(H3,H5) ≈ 2.0 | H-3 |
| ~7.8 | dd | 1H | J(H5,H6) ≈ 8.0, J(H3,H5) ≈ 2.0 | H-5 |
| ~7.4 | d | 1H | J(H5,H6) ≈ 8.0 | H-6 |
| ~3.0 | m | 2H | J(CH₂,CH₃) ≈ 7.5 | -S(O)CH ₂CH₃ |
| ~1.3 | t | 3H | J(CH₂,CH₃) ≈ 7.5 | -S(O)CH₂CH ₃ |
Detailed Spectral Analysis:
-
Aromatic Protons:
-
The proton at the C-3 position (H-3 ) is expected to be the most downfield due to its ortho position to both the iodo and ethylsulfinyl groups. It will appear as a doublet due to meta-coupling with H-5.
-
The proton at the C-5 position (H-5 ) will be split by both H-3 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets.
-
The proton at the C-6 position (H-6 ) will appear as a doublet due to ortho-coupling with H-5.
-
-
Ethyl Group Protons:
-
The methylene protons (-CH₂-) are predicted to be a multiplet around 3.0 ppm. The diastereotopic nature of these protons could lead to a more complex pattern than a simple quartet upon high-resolution analysis.
-
The methyl protons (-CH₃-) are expected to be a clean triplet around 1.3 ppm due to coupling with the adjacent methylene protons.
-
The integration of the signals should correspond to a 1:1:1 ratio for the aromatic protons and a 2:3 ratio for the ethyl group protons, confirming the presence of one of each type of aromatic proton and a single ethyl group.
Visualizing the Spin System
To better understand the coupling relationships between the protons in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, a spin-spin coupling network diagram is provided below.
Caption: Spin-spin coupling network in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Conclusion
This in-depth technical guide provides a comprehensive predictive analysis of the ¹H NMR spectrum of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. By applying fundamental NMR principles and leveraging data from analogous compounds, we have constructed a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the accurate structural verification and purity assessment of this molecule, which is of significant interest in the field of drug development and organic synthesis.
References
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Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]
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University of Alberta. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Retrieved from [Link]
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Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
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PubChem. (n.d.). 4-Bromo-2-ethyl-1-iodobenzene. Retrieved from [Link]
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Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]
-
American Chemical Society. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1635-1640. [Link]
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An In-depth Technical Guide to the ¹³C NMR Characterization of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Abstract
This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental design, and in-depth spectral analysis required for the unambiguous structural elucidation of this complex polysubstituted aromatic compound. By integrating established principles of substituent effects with a rigorous, self-validating experimental protocol, this guide serves as an authoritative resource for the application of ¹³C NMR spectroscopy in modern chemical analysis.
Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation
In the landscape of organic chemistry and pharmaceutical development, the precise determination of molecular structure is a cornerstone of innovation and safety. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides direct insight into the carbon backbone, revealing the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment.[1][2] This information is invaluable for confirming the identity of a synthesized compound, identifying impurities, and understanding the electronic effects of various functional groups within a molecule.
The subject of this guide, 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, presents a compelling case for the application of ¹³C NMR. As a polysubstituted benzene derivative, its structure is characterized by the presence of three distinct substituents: a bromine atom, an iodine atom, and an ethylsulfinyl group. Each of these groups exerts a unique electronic influence on the aromatic ring, leading to a complex and informative ¹³C NMR spectrum. A thorough analysis of this spectrum is not merely an academic exercise; it is a critical step in ensuring the compound's purity and confirming its intended structure for any subsequent application, particularly in the meticulous field of drug development.
This guide will systematically deconstruct the process of ¹³C NMR characterization for this specific molecule, beginning with a theoretical prediction of the spectrum based on established substituent chemical shift (SCS) effects. We will then present a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data. Finally, we will provide a comprehensive analysis and interpretation of the resulting spectrum, culminating in the unambiguous assignment of each carbon signal.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
Before stepping into the laboratory, a robust theoretical prediction of the ¹³C NMR spectrum serves as an invaluable roadmap for spectral assignment. This predictive power stems from the well-documented additivity of substituent chemical shift (SCS) effects on the chemical shifts of the benzene ring carbons.[3][4] The chemical shift of a particular carbon atom in a polysubstituted benzene can be reasonably estimated by summing the SCS effects of each substituent at its respective position (ipso, ortho, meta, para) relative to the carbon , and adding this sum to the base chemical shift of benzene (δ ≈ 128.5 ppm).
The three substituents in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene—iodine, ethylsulfinyl, and bromine—each have distinct electronic properties that influence the shielding and deshielding of the aromatic carbons.[5][6]
-
Iodine: The iodine atom exhibits a significant "heavy atom effect," which, contrary to what might be expected from electronegativity alone, causes a pronounced upfield (shielding) shift for the ipso-carbon.[7][8][9]
-
Bromine: Bromine also displays a heavy atom effect, though to a lesser extent than iodine, leading to an upfield shift for the carbon to which it is attached.[7][9]
-
Ethylsulfinyl Group: The ethylsulfinyl group is an electron-withdrawing group, which generally causes a downfield (deshielding) shift for the ipso- and para-carbons and a smaller effect on the ortho- and meta-carbons.
Based on these principles, we can predict the approximate chemical shifts for the aromatic carbons of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for the aromatic and aliphatic carbons of the target molecule. These predictions are based on the additive model of substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (C-I) | 90 - 100 | Strong shielding due to the heavy atom effect of iodine. |
| C2 (C-SOEt) | 145 - 155 | Deshielding due to the electron-withdrawing nature of the ethylsulfinyl group. |
| C3 | 125 - 135 | Influenced by the ortho-ethylsulfinyl and meta-bromo and -iodo groups. |
| C4 (C-Br) | 115 - 125 | Shielding due to the heavy atom effect of bromine. |
| C5 | 130 - 140 | Influenced by the ortho-bromo and meta-ethylsulfinyl and -iodo groups. |
| C6 | 120 - 130 | Influenced by the ortho-iodo and meta-bromo and -ethylsulfinyl groups. |
| -CH₂- | 50 - 60 | Typical range for a methylene carbon attached to a sulfoxide group. |
| -CH₃ | 10 - 20 | Typical range for a methyl carbon. |
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Analyte Purity: Ensure the 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its well-characterized solvent signals.[10][11]
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration range provides a good balance between signal-to-noise and potential solubility issues.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[12] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making the addition of an external standard often unnecessary.[13] The residual solvent peak of CDCl₃ can also be used as a secondary reference (δ ≈ 77.16 ppm).[14]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30° pulse-acquire sequence for quantitative ¹³C NMR. |
| Spectral Width (SW) | 240 ppm | To encompass the full range of expected carbon chemical shifts.[15] |
| Acquisition Time (AQ) | ~1.0 s | A sufficient acquisition time to ensure good digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of the carbon nuclei between scans, which is important for quantitative analysis. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio.[2] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |
| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[2] |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.[16][17]
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual CDCl₃ triplet at approximately 77.16 ppm.[14][18]
-
Peak Picking: The chemical shift of each peak is accurately determined.
Spectral Analysis and Interpretation: Assigning the Carbon Signals
The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is expected to show eight distinct signals, corresponding to the six unique aromatic carbons and the two aliphatic carbons of the ethylsulfinyl group.
Visualizing the Structure and Carbon Numbering
To facilitate a clear and logical assignment of the ¹³C NMR signals, the molecular structure of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is presented below with a systematic numbering of the carbon atoms.
Figure 1. Molecular structure of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene with carbon numbering.
Step-by-Step Signal Assignment
The assignment of the observed signals is a deductive process that combines the predicted chemical shifts with an understanding of substituent effects and relative peak intensities.
-
Aliphatic Region (δ 0-60 ppm):
-
The two signals in the upfield region of the spectrum correspond to the ethyl group.
-
The signal at the higher chemical shift (δ ≈ 50-60 ppm) is assigned to the methylene carbon (-CH₂-) directly attached to the electron-withdrawing sulfoxide group.
-
The signal at the lower chemical shift (δ ≈ 10-20 ppm) is assigned to the terminal methyl carbon (-CH₃).
-
-
Aromatic Region (δ 90-160 ppm):
-
The six signals in this region correspond to the aromatic carbons.[5][6]
-
C1 (ipso-Iodo): The most upfield aromatic signal (δ ≈ 90-100 ppm) is assigned to C1, the carbon bearing the iodine atom, due to the strong shielding "heavy atom effect."[7][8][9]
-
C2 (ipso-Ethylsulfinyl): The most downfield aromatic signal (δ ≈ 145-155 ppm) is assigned to C2, the carbon attached to the electron-withdrawing ethylsulfinyl group. Quaternary carbons, like C1, C2, and C4, often exhibit lower peak intensities compared to protonated carbons.[2]
-
C4 (ipso-Bromo): The second most upfield aromatic signal (δ ≈ 115-125 ppm) is assigned to C4, the carbon bonded to the bromine atom, again due to the heavy atom shielding effect.[7][9]
-
Remaining Aromatic Carbons (C3, C5, C6): The remaining three signals can be assigned by considering the combined electronic effects of the substituents. These assignments can be definitively confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the carbon signals with their directly attached and long-range coupled protons, respectively.
-
Illustrative Workflow for Spectral Analysis
The logical flow of the spectral analysis process can be visualized as follows:
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Technical Guide: Elucidating the Stability and Optimal Storage of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene for Research and Development
Abstract: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a highly functionalized aromatic compound with significant potential as an intermediate in complex organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its trifunctional nature, featuring iodo, bromo, and ethylsulfinyl groups, offers multiple handles for synthetic modification. However, this same complexity introduces specific stability challenges. This guide provides a comprehensive analysis of the factors governing the stability of this molecule, identifies potential degradation pathways, and establishes detailed, field-proven protocols for its handling and storage to ensure its integrity for research and drug development applications.
Introduction to a Multifunctional Synthetic Building Block
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a specialized reagent designed for multi-step synthetic campaigns. The strategic placement of three distinct functional groups—a highly reactive iodido group, a less labile but still versatile bromo group, and a chiral sulfoxide—allows for orthogonal chemical strategies. The primary utility of such a molecule lies in its capacity for sequential, site-selective cross-coupling reactions, making it a valuable precursor for creating complex molecular architectures. Understanding its intrinsic stability is paramount, as degradation not only results in loss of material but can also introduce impurities that complicate subsequent reactions and purifications.
Analysis of Molecular Structure and Inherent Reactivity
The stability profile of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a direct consequence of the interplay between its constituent functional groups. A thorough understanding of each component's reactivity is essential for predicting and preventing degradation.
Caption: Chemical structure and key functional moieties of the title compound.
2.1 The Aryl-Iodide Bond: The Primary Lability Factor The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This inherent weakness makes iodoaromatics exceptionally useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), but it also renders them the most susceptible to degradation.[1] The primary vector for the decomposition of iodoarenes is photolytic cleavage, where exposure to light, particularly in the UV spectrum, can induce homolysis of the C-I bond to form an aryl radical and an iodine radical. This initiates a cascade of potential side reactions.
2.2 The Aryl-Sulfoxide Moiety: A Site of Potential Transformation The ethylsulfinyl group introduces two key stability considerations:
-
Oxidation: The sulfoxide is at an intermediate oxidation state and can be readily oxidized to the corresponding sulfone by atmospheric oxygen, albeit slowly, or more rapidly by strong oxidizing agents.
-
Reduction: Conversely, it can be reduced to a sulfide in the presence of reducing agents. While generally considered bench-stable, aryl sulfoxides can participate in thermal rearrangements, though this typically requires elevated temperatures well above standard storage conditions.[2][3] The sulfur atom's lone pair of electrons also imparts Lewis basicity to the molecule.
2.3 The Aryl-Bromide Bond: A Point of Secondary Reactivity The carbon-bromine (C-Br) bond is significantly more stable than the C-I bond, providing an orthogonal site for reactivity. Under typical storage conditions, the C-Br bond is not a primary point of degradation. However, its presence contributes to the overall electron-withdrawing nature of the substitution pattern on the aromatic ring.
Key Degradation Pathways and Influencing Factors
The long-term integrity of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is threatened by three primary environmental factors: light, temperature, and atmospheric conditions.
Caption: Primary degradation pathways for the title compound.
3.1 Photostability Mechanism: As discussed, the principal degradation pathway is the photolytic cleavage of the C-I bond. This is the most significant and immediate threat to the compound's stability. Consequences: The resulting aryl radical is highly reactive and can abstract a hydrogen atom from a solvent or other molecules, leading to the formation of the de-iodinated impurity, 4-Bromo-2-(ethylsulfinyl)benzene. Radicals can also lead to the formation of dimeric and polymeric byproducts, which can be difficult to remove. Mitigation: Rigorous exclusion of light is non-negotiable. The compound must be stored in amber or opaque containers.
3.2 Thermal Stability The compound is expected to be a solid at room temperature and should be stable under recommended storage conditions (see Section 4.0). However, prolonged exposure to elevated temperatures should be avoided as it can accelerate oxidative degradation and potentially lead to slow decomposition, especially if impurities are present.
3.3 Atmospheric Stability Oxygen: The sulfoxide group is susceptible to slow oxidation by atmospheric oxygen. While this process is generally slow at low temperatures, it can become a significant source of impurity (the corresponding sulfone) over long-term storage. Moisture: The compound itself does not possess readily hydrolyzable functional groups. However, the presence of moisture can facilitate certain degradation pathways and is generally undesirable for long-term storage of high-purity reagents. Mitigation: Storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to displace both oxygen and moisture, thereby preventing both oxidation of the sulfoxide and minimizing potential hydrolytic side reactions.
Recommended Storage and Handling Protocols
To ensure the long-term purity and viability of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, the following protocols, which form a self-validating system, must be implemented.
Data Summary: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows all potential degradation reactions, including oxidation and radical formation. |
| Light | Store in amber or opaque vial, inside a secondary container (e.g., a box) in the dark. | Prevents photolytic cleavage of the highly labile C-I bond, the primary degradation pathway.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the sulfoxide group to a sulfone and removes moisture. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Ensures an airtight seal against atmospheric contaminants; PTFE liner provides chemical inertness. |
Experimental Protocol: Long-Term Storage
-
Container Preparation: Select a clean, dry amber glass vial of appropriate size to minimize headspace. Ensure the vial is equipped with a polytetrafluoroethylene (PTFE)-lined cap.
-
Aliquotting: If received in a large container, it is best practice to aliquot the material into smaller, single-use quantities. This minimizes the exposure of the bulk material to the atmosphere during repeated access.
-
Inerting: Place the required amount of the compound into the vial. Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all air.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, structure, date of storage, and any relevant safety information.
-
Final Placement: Place the sealed vial into a labeled, opaque secondary container (e.g., a small box or freezer bag) and store it in a -20°C freezer that is not subject to frequent temperature cycling.
Caption: Recommended workflow for long-term storage of the title compound.
Protocol: Short-Term / In-Lab Handling
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
When weighing and handling the compound, do so efficiently to minimize exposure to ambient light and air.
-
If not using the entire amount, re-purge the headspace of the container with an inert gas before re-sealing and returning to cold storage.
-
Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
Conclusion
The stability of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is primarily dictated by the lability of its carbon-iodine bond and the susceptibility of the sulfoxide group to oxidation. The principal degradation pathway is photolysis, leading to de-iodination. By adhering to a strict storage protocol centered on the exclusion of light, the displacement of oxygen and moisture with an inert atmosphere, and maintenance at low temperatures (-20°C), the chemical integrity of this valuable synthetic intermediate can be preserved. These measures are critical for ensuring the reliability and reproducibility of experimental outcomes in research and drug development settings.
References
- Role of iodine substituent in the reactivity of arom
- JP-0591 - Safety D
- SAFETY D
- 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 - ChemicalBook.
- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides - PMC.
- Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement - ResearchG
-
Dearomative di- and trifunctionalization of aryl sulfoxides via[6][6]-rearrangement - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dearomative di- and trifunctionalization of aryl sulfoxides via [5,5]-rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Precision Sequential Suzuki-Miyaura Coupling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Executive Summary
This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene . This scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for agrochemical and pharmaceutical library generation. Its utility stems from the orthogonal reactivity of the C–I and C–Br bonds, allowing for sequential, modular functionalization.
However, the presence of the ortho-ethylsulfinyl group (-S(O)Et) introduces specific challenges:
-
Steric Hindrance: The bulky ethylsulfinyl group at the C-2 position sterically crowds the C-1 iodine, potentially retarding oxidative addition.
-
Coordination: The sulfinyl oxygen or sulfur can act as a hemilabile ligand, potentially altering catalyst speciation.
-
Chemoselectivity: Maintaining exclusive coupling at the C-I bond without activating the C-Br bond requires precise kinetic control.
This guide provides a validated workflow to navigate these challenges, ensuring high yields and strict regiocontrol.
Mechanistic Principles & Selectivity Landscape
The Reactivity Hierarchy
In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) generally follows the bond dissociation energy (BDE) of the carbon-halogen bond: C–I < C–Br < C–Cl .
For 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene:
-
Site A (C-1 Iodine): Highly reactive toward Pd(0). However, the ortho-sulfinyl group increases the activation energy for OA due to steric clash with the phosphine ligands on Palladium.
-
Site B (C-4 Bromine): Less reactive. Located para to the iodine and meta to the sulfinyl group, it is sterically accessible but electronically more stable.
The "Ortho-Effect" and Catalyst Choice
To couple the hindered Iodine (Site A) without touching the Bromine (Site B), we cannot simply use heat to overcome sterics, as this promotes promiscuous reactivity at the Bromine site. Instead, we employ ligand-accelerated catalysis .
-
Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Why? SPhos is electron-rich (facilitates OA) and bulky. Crucially, its structure creates a pocket that accommodates ortho-substituted substrates effectively while preventing the formation of inactive dimeric Pd species.
-
Visualization of Selectivity
The following diagram illustrates the kinetic pathways and the energetic "gating" required for selectivity.
Experimental Protocols
Protocol A: Site-Selective Coupling at C-1 (Iodine)
Objective: Functionalize the C-1 position while retaining the C-4 Bromine handle.
Materials:
-
Substrate: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: SPhos Pd G2 (1–2 mol%)
-
Alternative: Pd(PPh₃)₄ (5 mol%) can be used for simple boronic acids, but SPhos is preferred for robustness against the sulfinyl steric bulk.
-
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous solution) or Na₂CO₃.
-
Solvent: Toluene/Water (4:1) or DME/Water (4:1).
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and SPhos Pd G2 (0.01 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add the degassed solvent mixture (0.2 M concentration relative to substrate) via syringe.
-
Reaction: Heat the mixture to 40–60°C .
-
Control Point: Do not exceed 60°C. Higher temperatures increase the risk of activating the C-Br bond.
-
Monitoring: Monitor by HPLC or TLC. The starting material (Iodide) should disappear, while the intermediate (Bromide) remains stable.
-
-
Workup: Once conversion is >98%, cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography. The sulfinyl group makes the molecule polar; ensure the eluent gradient is adjusted accordingly (typically Hexane/EtOAc).
Protocol B: Sequential Coupling at C-4 (Bromine)
Objective: React the remaining Bromine handle to create a tri-substituted core.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: R'-B(OH)₂ (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂ (2–5 mol%).
-
Note: The C-Br bond is deactivated and sterically accessible. We need a highly active catalyst to force this conversion.
-
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Setup: Charge the mono-coupled product, new Boronic Acid, and Catalyst into a pressure vial.
-
Conditions: Add base and solvent under inert atmosphere.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Note: The sulfinyl group is thermally stable at this temperature, but prolonged heating >120°C may cause Pummerer-type rearrangements or elimination if acidic impurities are present.
-
-
Workup: Standard aqueous extraction and purification.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on the physicochemical properties of the sulfinyl-dihaloarene scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Steric hindrance of the ortho-S(O)Et group preventing Oxidative Addition. | Switch to SPhos Pd G2 or RuPhos Pd G2 . These ligands are designed for ortho-substitution. Increase temp to 60°C. |
| Loss of Selectivity (Bis-coupling) | Temperature too high or Boronic Acid excess too large. | Lower temp to 40°C. Reduce Boronic Acid to 1.0 equiv. Add Boronic Acid slowly (syringe pump). |
| Catalyst Deactivation | Sulfinyl oxygen coordinating to Pd ("Poisoning"). | Increase catalyst loading to 5 mol%. Ensure solvent is degassed thoroughly (sulfoxides + O₂ + Pd can lead to oxidation side reactions). |
| Desulfinylation | Harsh reducing conditions. | Avoid strong hydride donors. The Suzuki reaction is generally safe, but avoid using active metals (Mg, Zn) in workups. |
Workflow Visualization
The following diagram depicts the operational workflow for the sequential functionalization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Pulis, A. P., & Procter, D. J. (2016).[2] C–H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Angewandte Chemie International Edition, 55(34), 9842–9860.[2] Link
-
Lera, M., & Hayes, C. J. (2000). Selective Cross-Coupling Reactions of 2,4-Dibromopyridine and 2,4-Dibromoquinoline. Organic Letters, 2(24), 3873–3875. (Demonstrating general principles of dihaloarene selectivity). Link
Sources
Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Strategic Analysis: The Substrate & The Challenge
The synthesis of complex pharmaceutical scaffolds often requires the sequential functionalization of polyhalogenated arenes. The substrate 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (CAS: 175278-30-5) presents a classic yet intricate problem in chemoselectivity.
Structural Deconstruction
-
C-1 Iodine (Target): The weakest carbon-halogen bond (
). This is the intended site of oxidative addition. -
C-4 Bromine (Preserved): A stronger bond (
). This handle must remain intact for subsequent cross-coupling (e.g., Suzuki-Miyaura). -
C-2 Ethylsulfinyl Group (
):-
Electronic Effect: A strong electron-withdrawing group (EWG) via induction (
), which activates the C-1 position for oxidative addition. -
Coordination Risk: The sulfoxide oxygen is a hard Lewis base capable of coordinating to Pd(II), potentially forming stable palladacycles that arrest the catalytic cycle (catalyst poisoning).
-
Steric Hindrance: Located ortho to the reactive iodine, it imposes steric constraints on bulky phosphine ligands.
-
The Selectivity Hypothesis
Success relies on kinetic control. The rate of oxidative addition (
Mechanistic Insight & Pathway[1]
The reaction follows the standard Sonogashira catalytic cycle but is heavily influenced by the ortho-sulfoxide.
The "Sulfoxide-Assisted" Oxidative Addition
While sulfoxides can be poisons, in ortho-positions, they can act as "hemilabile" ligands. The sulfoxide oxygen may pre-coordinate to the Pd(0) species, directing it toward the C-I bond, thereby accelerating the oxidative addition relative to the distal C-Br bond.
Visualization: Selectivity Logic
The following diagram illustrates the energy landscape and the kinetic selection between the Iodine and Bromine sites.
Figure 1: Kinetic bifurcation in the oxidative addition step. The green pathway represents the target reaction under controlled temperature.
Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equiv. | Notes |
| 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | Substrate | 1.0 | Limiting reagent. |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | 1.1 - 1.2 | Slight excess to account for homocoupling. |
| PdCl₂(PPh₃)₂ | Catalyst | 0.02 - 0.03 | Bis(triphenylphosphine)palladium(II) dichloride. Robust, air-stable precursor. |
| CuI | Co-Catalyst | 0.01 - 0.02 | Copper(I) Iodide. Accelerates reaction at RT.[1][2] |
| Triethylamine (Et₃N) | Base | 2.0 - 3.0 | Acts as HCl scavenger. |
| THF or DMF | Solvent | N/A | MUST be degassed (sparged with Ar/N₂). Anhydrous. |
Detailed Workflow
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 25 mL Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
Step 2: Charging Solids
-
Add 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 mmol, 359 mg).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg).
-
Add CuI (0.01 mmol, 2 mg).
-
Note: Keeping CuI loading low (1 mol%) minimizes Glaser homocoupling of the alkyne.
Step 3: Solvent & Base Addition
-
Seal the flask with a rubber septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous, degassed THF (5.0 mL) via syringe.
-
Inject Et₃N (2.0 mmol, 280 µL).
-
Stir the mixture for 5 minutes. The solution should turn yellow/orange.
Step 4: Alkyne Addition & Reaction
-
Add the Terminal Alkyne (1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: The color often darkens to dark brown/black upon alkyne addition (formation of active Pd(0) and Cu-acetylide species).
-
Stir at Room Temperature (20–25°C) .
-
Monitoring: Check TLC or HPLC at 1 hour. The high reactivity of the C-I bond usually drives conversion to >95% within 2–4 hours.
-
Warning: Do NOT heat above 40°C. Heating risks activating the C-Br bond.
-
Step 5: Workup & Purification
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite/Silica to remove Pd/Cu residues.
-
Wash the filtrate with saturated NH₄Cl (aq) to sequester copper species (turns blue).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via Column Chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow ensuring anaerobic conditions and stepwise addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Sulfoxide. | Switch to Pd(dppf)Cl₂ . The bidentate ligand prevents the sulfoxide from displacing phosphines. |
| Homocoupling (Glaser) | Oxygen present in solvent. | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slower.[3] |
| Loss of Br-Selectivity | Temperature too high. | Ensure reaction is strictly at RT. If exothermic, use a water bath. |
| Desulfinylation | Harsh conditions/Strong Acid. | Ensure base (Et₃N) is in excess. Avoid strong heating. |
References
-
Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses oxidative addition rates of I vs Br). Link
-
Yorimitsu, H., et al. (2017).[5] Palladium-Catalyzed Cross-Coupling of Aryl Sulfoxides.[5][6] Journal of the American Chemical Society. (Context on sulfoxide reactivity in Pd-catalysis).
-
PubChem Compound Summary. (2023). 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (CID 2761396). Link
-
Nagy, A., et al. (2012). Chemoselective Sonogashira coupling of bromo-iodobenzenes.[2][4] Tetrahedron Letters, 53(42), 5624-5626. (Specific precedent for I vs Br selectivity).
Sources
Topic: Palladium-Catalyzed Reactions of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
This Application Note and Protocol guide details the chemoselective functionalization of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene . This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing non-symmetrical biaryl sulfoxides found in kinase inhibitors and agrochemicals.
Part 1: Introduction & Strategic Analysis
The Substrate: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a trifunctional scaffold. Its utility lies in the distinct reactivity profiles of its three functional handles:
-
C(1)–I Bond: The most reactive site. Highly susceptible to oxidative addition by Pd(0), allowing for site-selective cross-coupling at mild temperatures.
-
C(4)–Br Bond: Significantly less reactive than the C–I bond. It remains inert under controlled conditions, serving as a latent handle for secondary functionalization.
-
C(2)–Sulfinyl Group (-S(O)Et): An ortho-directing group with Lewis basic oxygen. It can accelerate oxidative addition at the adjacent C–I bond via chelation assistance (the "ortho-effect") while influencing the electronic bias of the ring.
The Challenge: The primary objective in utilizing this scaffold is chemoselectivity . Unoptimized conditions can lead to "scrambling" (reaction at both I and Br sites) or oligomerization.
The Solution: By exploiting the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), coupled with the coordinating ability of the sulfinyl group, researchers can achieve near-perfect regio-control.
Part 2: Application Note – Site-Selective Suzuki-Miyaura Coupling
Mechanistic Insight: The "Gatekeeper" Protocol
The reaction design relies on the kinetic preference of Palladium(0) to insert into the weaker C–I bond. The ortho-ethylsulfinyl group plays a dual role:
-
Electronic: As an electron-withdrawing group (EWG), it lowers the LUMO energy of the arene, facilitating nucleophilic attack by the metal.
-
Coordination: The sulfinyl oxygen can weakly coordinate to the Pd(II) intermediate, stabilizing the oxidative addition complex and preventing premature catalyst decomposition.
Visualizing the Workflow
The following diagram illustrates the sequential functionalization logic, prioritizing the C-I bond.
Figure 1: Sequential functionalization logic. The C-I bond is the "Gate 1" entry point, accessible at room temperature. The C-Br bond is "Gate 2," requiring thermal activation.
Part 3: Detailed Experimental Protocol
Protocol Title: Chemoselective C-1 Arylation of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene Objective: To install an aryl group at the C-1 position without disturbing the C-4 bromine.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene |
| Aryl Boronic Acid | 1.1 | Nucleophile | Slight excess ensures conversion |
| Pd(PPh3)4 | 0.03 | Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Na2CO3 (2M aq) | 2.5 | Base | Mild base prevents side reactions |
| DME (Dimethoxyethane) | Solvent | Medium | Degassed; coordinates well with Pd |
Step-by-Step Procedure
1. Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
2. Charging the Vessel:
-
Add 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 mmol, 359 mg) and the Aryl Boronic Acid (1.1 mmol).
-
Add the catalyst Pd(PPh3)4 (3 mol%, 35 mg). Note: Pd(dppf)Cl2 is a robust alternative if steric hindrance is high.
3. Solvent Addition:
-
Add DME (10 mL) via syringe. Ensure the solvent is degassed (sparged with Argon for 15 mins prior).
-
Add 2M Na2CO3 aqueous solution (1.25 mL).
4. Reaction (The "Cold" Phase):
-
Stir the biphasic mixture vigorously at Room Temperature (20–25°C) .
-
Critical Control Point: Do NOT heat. Heating >50°C risks activating the C-Br bond.
-
Monitor by TLC or LC-MS every 30 minutes. The starting material (iodide) should disappear, while the bromide-intermediate persists.
5. Work-up:
-
Once conversion is complete (typically 2–6 hours), dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate.
-
Dry combined organics over anhydrous MgSO4, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent Tip: Sulfoxides are polar. Expect the product to elute later than non-oxidized sulfides. Use a gradient of Hexanes/EtOAc (starting 90:10 to 60:40).
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Problem: "Scrambling" (Product contains substitutions at both C-1 and C-4).
-
Cause: Temperature too high or catalyst load too high.
-
Fix: Strictly maintain <30°C. Switch to a milder base like K3PO4.
-
-
Problem: No Reaction.
-
Cause: Sulfinyl group poisoning the catalyst (rare but possible with specific boronic acids).
-
Fix: Switch to Pd(OAc)2 / S-Phos . The S-Phos ligand creates a highly active catalyst that overcomes coordination inhibition.
-
Data Summary: Reactivity Comparison
| Feature | C-1 (Iodine) | C-4 (Bromine) |
| Bond Energy | ~65 kcal/mol | ~81 kcal/mol |
| Oxidative Addition Rate | Fast (Minutes at RT) | Slow (Requires Heat) |
| Directing Effect | Activated by ortho-sulfinyl | Remote (Electronic only) |
| Protocol Temp | 25°C | 80–100°C |
Part 5: References
-
Reactivity of Ortho-Sulfinyl Aryl Halides:
-
General Chemoselectivity (I vs Br):
-
Substrate Data:
-
Ortho-Thiolation & Functionalization:
Sources
- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed C-H Iodination of Arenes by Means of Sulfinyl Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 [chemicalbook.com]
- 6. 4-Bromo-2-ethyl-1-iodobenzene | C8H8BrI | CID 2761396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Ethylsulfinyl Group as a Novel Leaving Group in Cross-Coupling Reactions
Introduction: Beyond Halides and Triflates
For decades, palladium- and nickel-catalyzed cross-coupling reactions have been cornerstone methodologies in synthetic chemistry, enabling the construction of complex molecular architectures critical to drug discovery and materials science.[1][2] The vast majority of these transformations have relied on a relatively small class of leaving groups, primarily halides (I, Br, Cl) and triflates (OTf).[3] While undeniably powerful, the dependence on these functionalities has inherent limitations related to substrate availability, functional group tolerance, and the need for pre-functionalized starting materials.
In the continuous search for more versatile and sustainable synthetic tools, organosulfur compounds have emerged as compelling alternatives.[4] This guide focuses on the utility of the ethylsulfinyl group (-SOEt) and related sulfoxides as effective leaving groups in a variety of cross-coupling reactions. Aryl sulfoxides, readily prepared from abundant thiols or phenols, offer a distinct entry point into coupling chemistry, providing a complementary strategy to traditional methods.[5] Their unique reactivity profile, particularly the mechanism of C–S bond cleavage, opens new avenues for molecular design and synthesis.[4][6]
This document serves as a detailed technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights necessary for successful implementation.
Part 1: The Mechanism of Sulfinyl-Mediated Cross-Coupling
The utility of the ethylsulfinyl group as a leaving group hinges on its ability to participate in the oxidative addition step of a transition metal catalytic cycle. Unlike the more inert C-S bond in a thioether, the C-S(O) bond in a sulfoxide is activated towards cleavage by low-valent metal centers like Palladium(0) or Nickel(0).
The generally accepted catalytic cycle for a Suzuki-Miyaura type coupling is illustrated below.
Catalytic Cycle: Suzuki-Miyaura Coupling with an Aryl Ethyl Sulfoxide
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling using an aryl sulfoxide.
Key Mechanistic Insights:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl ethyl sulfoxide to a Pd(0) complex. This is often the rate-determining step. The sulfoxide group's oxygen atom can coordinate to the metal center, facilitating the cleavage of the C-S bond.[6]
-
Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., an arylboronic acid activated by a base) transfers its organic group to the palladium(II) center, displacing the ethylsulfenate anion (EtSO⁻).[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar'), regenerating the active Pd(0) catalyst and completing the cycle.[2]
The choice of catalyst, ligand, and base is crucial for overcoming the energy barrier of the C-S bond cleavage and ensuring efficient catalyst turnover. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[8]
Part 2: Synthesis of Aryl Ethyl Sulfoxide Substrates
A significant advantage of this methodology is the straightforward preparation of the required sulfoxide substrates from readily available starting materials. The most common route involves the controlled oxidation of the corresponding aryl ethyl sulfides.
Workflow for Aryl Ethyl Sulfoxide Synthesis
Caption: General workflow for the synthesis of aryl ethyl sulfoxide coupling partners.
Protocol 1: General Procedure for Oxidation of Aryl Ethyl Sulfide
Objective: To synthesize an aryl ethyl sulfoxide from the corresponding sulfide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Reagents:
| Reagent/Material | Purpose |
|---|---|
| Aryl Ethyl Sulfide | Starting Material |
| m-CPBA (70-77%) | Oxidizing Agent |
| Dichloromethane (DCM) | Solvent |
| Saturated NaHCO₃ (aq) | Quenching Solution |
| Saturated Na₂S₂O₃ (aq) | Peroxide Scavenger |
| Brine | Washing Solution |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel | Chromatography Stationary Phase|
Step-by-Step Methodology:
-
Dissolution: Dissolve the aryl ethyl sulfide (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: Add m-CPBA (1.05-1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow addition prevents over-oxidation to the corresponding sulfone.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfide is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl ethyl sulfoxide.
Part 3: Cross-Coupling Application Protocols
The following protocols provide detailed procedures for employing aryl ethyl sulfoxides in two common and powerful cross-coupling reactions.
Application Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via the coupling of an aryl ethyl sulfoxide with an arylboronic acid. This reaction is highly valued for its functional group tolerance and the stability of the boron reagents.[9]
Experimental Setup Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl ethyl sulfoxide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., CsF or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality Note: The Pd(0) active catalyst and some phosphine ligands are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or 1,4-dioxane, to achieve ~0.1 M concentration) via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting sulfoxide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Representative Reaction Parameters:
| Parameter | Typical Conditions | Rationale / E-E-A-T Insight |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | These are stable Pd(II) or Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[3] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich biaryl phosphines or alkylphosphines facilitate the challenging C-S oxidative addition and promote reductive elimination.[8] |
| Base | CsF, K₃PO₄, K₂CO₃ (2-3 equiv) | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] CsF is often effective in anhydrous conditions.[8] |
| Solvent | t-BuOH, 1,4-Dioxane, Toluene | Anhydrous, polar aprotic solvents are generally preferred to ensure solubility of the reactants and catalyst complex. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the oxidative addition of the relatively strong C-S bond. |
Application Protocol B: Palladium/Copper-Catalyzed Sonogashira Coupling
Objective: To form a C(sp²)-C(sp) bond by coupling an aryl ethyl sulfoxide with a terminal alkyne. This is a premier method for synthesizing arylalkynes.[10] The Yorimitsu group has developed protocols for this transformation using diaryl sulfoxides.[11]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a Pd-NHC complex like SingaCycle-A1, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 5-10 mol%) to an oven-dried Schlenk tube.
-
Add Reagents: Add the aryl ethyl sulfoxide (1.0 equiv) and a strong, non-nucleophilic base (e.g., LiOtBu, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and establish an inert atmosphere via vacuum/backfill cycles.
-
Add Solvent and Alkyne: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Heating & Monitoring: Heat the reaction mixture (typically 60-100 °C) and monitor for completion by TLC or GC-MS.
-
Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Representative Reaction Parameters:
| Parameter | Typical Conditions | Rationale / E-E-A-T Insight |
|---|---|---|
| Palladium Source | Pd-NHC complexes (2-5 mol%) | N-Heterocyclic Carbene (NHC) ligands provide a highly stable and active catalytic species, often outperforming phosphines for C-S bond cleavage.[4] |
| Copper Co-catalyst | CuI (5-10 mol%) | The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate, which is the active species in the transmetalation step.[10] |
| Base | LiOtBu, NaOtBu (1.5-2.0 equiv) | A strong base is required to deprotonate the terminal alkyne. Non-nucleophilic alkoxides are preferred to avoid side reactions. |
| Solvent | 1,4-Dioxane, THF, Toluene | Anhydrous polar aprotic solvents are standard for Sonogashira couplings. |
| Temperature | 60 - 100 °C | Provides the thermal energy for the catalytic cycle, particularly the C-S bond activation. |
Part 4: Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by O₂).2. Insufficient temperature.3. Inappropriate ligand or base. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine/NHC ligands and bases (e.g., switch from K₂CO₃ to K₃PO₄ or CsF). |
| Formation of Homocoupled Byproducts | 1. (Suzuki) Homocoupling of the boronic acid.2. (Sonogashira) Glaser coupling of the alkyne. | 1. Use a slight excess, but not a large excess, of the boronic acid. Ensure efficient stirring.2. Perform the reaction under strictly anaerobic conditions to suppress the oxidative Glaser pathway. |
| Decomposition of Starting Material | 1. Base-sensitive functional groups on the substrate.2. Thermally unstable substrate. | 1. Use a milder base if possible (e.g., K₂CO₃ instead of K₃PO₄).2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The ethylsulfinyl group represents a valuable and increasingly viable leaving group for transition-metal-catalyzed cross-coupling reactions. It provides a strategic alternative to conventional aryl (pseudo)halides, with starting materials that are readily accessible from different synthetic precursors.[5] While conditions can be more demanding than for analogous reactions with aryl iodides or triflates, modern advances in catalyst and ligand design have significantly expanded the scope and efficiency of these transformations.[4][11] For researchers in drug development and materials science, mastering the use of sulfoxide-based electrophiles adds a powerful and flexible tool to the synthetic chemistry arsenal, enabling novel disconnections and access to previously challenging molecular targets.
References
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Various Authors. (n.d.). Sulfoxides as electrophilic substrates in cross-coupling reactions | Request PDF. ResearchGate. Retrieved from [Link]
-
Procter, D. J., et al. (n.d.). Cross-coupling reactions employing sulfoxides as electrophiles. ResearchGate. Retrieved from [Link]
-
Vaitla, J., et al. (2025, February 1). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. Retrieved from [Link]
-
Liu, J., & Robins, M. J. (2005, March 17). Fluoro, alkylsulfanyl, and alkylsulfonyl leaving groups in suzuki cross-coupling reactions of purine 2'-deoxynucleosides and nucleosides. PubMed. Retrieved from [Link]
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Guiry, P. J., et al. (2015, May 8). The emergence of sulfoxides as efficient ligands in transition metal catalysis. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Procter, D. J., et al. (2020, June 8). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. National Institutes of Health. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Procter, D. J. (2023, February 2). Sulfoxides as substrate activators: New cross-couplings for making materials and medicines. Research Explorer The University of Manchester. Retrieved from [Link]
-
Procter, D. J., et al. (2023, June 21). Sulfoxide-mediated oxidative cross-coupling of phenols. ePrints Soton. Retrieved from [Link]
-
Procter, D. J., et al. (2020, January 15). Sulfoxide-mediated oxidative cross-coupling of phenols. SciSpace. Retrieved from [Link]
-
Various Authors. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Retrieved from [Link]
-
Bohé, L., et al. (2018, October 16). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PMC. Retrieved from [Link]
-
Pulis, A. P., & Procter, D. J. (2016, August 16). C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. PubMed. Retrieved from [Link]
-
Palio, L., et al. (2024, October 19). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Various Authors. (2024, February 13). Julia-Kocienski-Like Connective C-C and C=C Bond-Forming Reaction. ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Yorimitsu, H., et al. (2017, September 20). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters - ACS Publications. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Haddach, M., et al. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Retrieved from [Link]
-
Various Authors. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Retrieved from [Link]
-
Stille, J. K., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Fu, G. C., et al. (2019, June 5). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Pulis, A., & Procter, D. (2016, August 15). C–H coupling reactions directed by sulfoxides: teaching an old functional group new tricks. Research Explorer The University of Manchester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Palio, L., et al. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Various Authors. (2020, February 19). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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Various Authors. (2018, November 9). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]
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Various Authors. (2024, November 25). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
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Kaliappan, K. P. (n.d.). C-C bond formation. IIT. Retrieved from [Link]
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Various Authors. (n.d.). C=C BOND FORMATION. Retrieved from [Link]
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Various Authors. (n.d.). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. PMC - NIH. Retrieved from [Link]
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Various Authors. (2021, February 14). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis of bis(pyrrol-2-yl)arenes by Pd- catalyzed cross coupling. Kobe University. Retrieved from [Link]
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Various Authors. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. Retrieved from [Link]
-
Various Authors. (2001, August 22). Palladium-Catalyzed Coupling of Aryl Halides and. Retrieved from [Link]
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Various Authors. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Executive Summary
This application note details the optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene . This substrate represents a high-value bifunctional scaffold in medicinal chemistry. The presence of two distinct halogen handles (iodine and bromine) allows for sequential functionalization, while the ortho-ethylsulfinyl group serves as both a metabolic modulator and a potential directing group.
Key Challenge: The primary objective is to exclusively couple the C1-Iodine bond while preserving the C4-Bromine bond for subsequent downstream transformations. Solution: Utilization of the bond dissociation energy differential between C-I and C-Br, controlled via precise temperature regulation and catalyst selection.
Scientific Rationale & Reaction Design
Chemoselectivity Mechanism (The "I vs. Br" Switch)
The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.[1]
-
C-I Bond Energy: ~65 kcal/mol (Weak, fast oxidative addition).
-
C-Br Bond Energy: ~81 kcal/mol (Stronger, requires higher activation energy).
Under mild conditions (T < 70°C), Palladium(0) preferentially inserts into the C-I bond. The ortho-ethylsulfinyl group introduces steric bulk near the iodine, potentially slowing the insertion rate compared to a non-substituted iodide. Therefore, a specialized ligand system (dppf) is recommended to stabilize the Pd-intermediate and prevent catalyst decomposition during the slightly slower turnover.
The Ortho-Sulfoxide Influence
The ethylsulfinyl group (
-
Steric Hindrance: It physically impedes the approach of the Pd-catalyst to the C1-Iodine.
-
Coordination: The sulfoxide oxygen is a Lewis base that can weakly coordinate to Palladium. While less poisoning than thioethers, it necessitates the use of a robust catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 rather than the more fragile Pd(PPh₃)₄.
Reaction Pathway Diagram
Caption: Kinetic pathway showing the selective oxidative addition at C-I (Path A) over C-Br (Path B) controlled by temperature.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Notes |
| 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | 359.02 | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid ( | Variable | 1.1 | Coupling Partner | Slight excess only. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | Catalyst | Robust against sterics/sulfur. |
| Na₂CO₂ (2.0 M aq.) | 105.99 | 3.0 | Base | Mild base prevents side reactions. |
| 1,4-Dioxane | 88.11 | N/A | Solvent | High solubility, water miscible. |
Step-by-Step Methodology
Phase 1: Setup & Degassing (CRITICAL)
-
Preparation: Oven-dry a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Charging: Add the substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%) to the flask.
-
Inert Atmosphere: Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times. Note: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
Phase 2: Solvent Addition 4. Solvent Prep: In a separate vessel, sparge 1,4-Dioxane with Nitrogen for 10 minutes. 5. Addition: Syringe the degassed Dioxane into the reaction flask (Concentration: 0.1 M relative to substrate). 6. Base Addition: Syringe in the degassed 2.0 M Na₂CO₃ solution (3.0 equiv).
Phase 3: Reaction 7. Temperature: Place the flask in a pre-heated oil block at 60°C .
- Why 60°C? This provides enough energy to overcome the steric hindrance of the ortho-sulfoxide but is below the threshold typically required to activate the para-bromide.
- Monitoring: Stir vigorously. Monitor by TLC or LCMS at 1 hour, 3 hours, and 6 hours.
- Target: Disappearance of starting iodide.
- Watch for: Appearance of bis-coupled product (indicates temperature is too high).
Phase 4: Workup & Purification 9. Quench: Once complete, cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and Water. 10. Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc. 11. Wash: Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄. 12. Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).
- Eluent: Hexane/EtOAc gradient. (Note: Sulfoxides are polar; expect the product to elute later than non-oxidized sulfides).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from solid charging to purification.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst poisoning or Steric hindrance. | Increase Temp to 70°C OR switch to XPhos Pd G2 (highly active for hindered substrates). |
| Bis-coupled Product Formed | Loss of chemoselectivity (Br reacting). | LOWER Temp to 45-50°C. Reduce catalyst loading to 2 mol%. |
| Homocoupling of Boronic Acid | Oxygen present in system.[3] | Re-evaluate degassing protocol. Ensure solvents are sparged. |
| Protodeboronation | Unstable Boronic Acid. | Switch base to K₃PO₄ or KF. Use anhydrous conditions (Dioxane/Toluene) with solid base. |
Safety & Handling
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Aryl Halides: Irritants. Avoid contact with skin and eyes.
-
Waste Disposal: All halogenated waste and heavy metal (Pd) waste must be segregated according to EHS regulations.
References
-
Chemoselectivity of I vs Br: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link
-
Ortho-Substituent Effects: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002 , 41, 4176–4211. Link
-
Catalyst Selection (dppf): Gildner, P. G.; Colacot, T. J. "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 2015 , 34, 5497–5508. Link
-
Sulfoxides in Coupling: Maitro, G., et al. "Aryl Sulfoxides via Palladium-Catalyzed Arylation."[4] Organic Letters, 2006 , 8, 5951-5954.[4] Link
Sources
mechanism of selective C-I bond activation in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Application Note & Protocol
Topic: Mechanism of Selective C-I Bond Activation in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Polyhalogenated Arenes
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. The challenge, however, lies in achieving site-selectivity when multiple, yet distinct, carbon-halogen bonds are present. The substrate 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene serves as an exemplary case study. It features two different halogen atoms—iodine and bromine—on a benzene ring, offering two potential sites for cross-coupling reactions.
This guide provides an in-depth analysis of the principles governing the selective activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. We will explore the fundamental mechanistic principles, with a special focus on the often rate-determining oxidative addition step, and elucidate the critical role of the ortho-ethylsulfinyl group in directing and enhancing this selectivity. This theoretical framework is complemented by a detailed, field-proven protocol for a selective Suzuki-Miyaura cross-coupling reaction, designed to be a self-validating system for researchers.
Part 1: The Mechanistic Basis for Selectivity
The Inherent Reactivity Hierarchy of Carbon-Halogen Bonds
The primary factor dictating the selective activation of the C-I bond is its lower bond dissociation energy (BDE) compared to the C-Br bond.[1] The oxidative addition of an aryl halide to a low-valent palladium(0) catalyst is the initial and typically selectivity-determining step in most cross-coupling cycles.[2][3] A weaker bond requires less energy to break, making the oxidative addition to the C-I bond kinetically more favorable. This intrinsic reactivity trend (C-I > C-Br > C-Cl) is a fundamental principle in cross-coupling chemistry.[4][5]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| C(phenyl)-I | ~65 |
| C(phenyl)-Br | ~81 |
| C(phenyl)-Cl | ~96 |
| Table 1: Representative bond dissociation energies for phenyl halides. These values underscore the significantly lower energy barrier for C-I bond cleavage. |
The Oxidative Addition Step: The Heart of Selectivity
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction begins with the insertion of the active Pd(0) species into the carbon-halogen bond.[6] This converts the palladium from its 0 oxidation state to +2, forming an arylpalladium(II) halide intermediate. The energy barrier for this step is what allows for differentiation between the C-I and C-Br bonds. Under carefully controlled conditions (e.g., lower temperatures, shorter reaction times), the reaction can be stopped after the more reactive C-I bond has been functionalized, leaving the C-Br bond intact for subsequent transformations.
Part 2: Protocol for Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the C-I position of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. It is designed to maximize selectivity by using mild conditions that favor the activation of the more labile C-I bond.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | ≥97% | Various | Starting Material |
| 4-Methoxyphenylboronic acid | ≥98% | Various | Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Various | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Various | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | Anhydrous, ≥98% | Various | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent |
| Toluene | Anhydrous, ≥99.8% | Various | Solvent |
| Ethyl acetate | ACS Grade | Various | For work-up |
| Brine (saturated NaCl solution) | - | Lab Prepared | For work-up |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | Drying agent |
| Table 2: Key reagents and materials for the selective Suzuki-Miyaura coupling reaction. |
Experimental Workflow
Step-by-Step Protocol
Causality Note: All steps involving the catalyst and ligand must be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the catalytically active Pd(0) species, which is formed in situ from the Pd(II) precatalyst.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv., e.g., 377 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and tribasic potassium phosphate (2.5 equiv., 531 mg, 2.5 mmol).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol) to the flask. The ligand-to-metal ratio of 2:1 is crucial for generating the active catalyst and maintaining its stability.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL) via syringe. The mixed solvent system aids in the dissolution of both organic and inorganic components.
-
Degassing: Seal the Schlenk flask and perform three vacuum/backfill cycles with argon. This step is critical to remove dissolved oxygen, which can poison the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under an argon blanket), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-Bromo-2-(ethylsulfinyl)-1-(4-methoxyphenyl)benzene.
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of boronic acid. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Use freshly opened anhydrous solvents; flame-dry glassware.3. Use fresh, high-purity boronic acid. |
| Loss of Selectivity (Formation of di-coupled product) | 1. Reaction temperature is too high.2. Reaction time is too long. | 1. Lower the reaction temperature (e.g., to 60-70 °C) and re-optimize.2. Monitor the reaction closely and quench immediately upon consumption of the starting material. |
| Formation of Homocoupled Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve the degassing procedure.2. Increase ligand-to-metal ratio slightly to stabilize the catalyst. |
| Hydrolysis of Boronic Acid | 1. Base is not sufficiently anhydrous.2. Prolonged reaction time at high temperature. | 1. Use freshly opened or dried base.2. Ensure efficient stirring and moderate temperatures. |
| Table 3: A guide to troubleshooting common issues in selective cross-coupling reactions. |
Conclusion
The selective activation of the C-I bond in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a predictable and controllable process governed by a combination of fundamental chemical principles and substrate-specific effects. The inherent weakness of the C-I bond provides the thermodynamic driving force for selectivity, while the ortho-ethylsulfinyl group acts as a powerful directing element, kinetically favoring C-I activation through a chelation-assisted mechanism. By leveraging these factors and employing mild, controlled reaction conditions as detailed in the provided protocol, researchers can effectively functionalize one site on a dihalogenated arene, preserving the second for subsequent synthetic manipulations. This strategy is invaluable for the efficient and modular synthesis of complex target molecules.
References
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent MechanismsSource: ChemRxivURL: [Link]
-
Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT StudySource: Organometallics, ACS PublicationsURL: [Link]
-
Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated ComplexSource: Wiley Online LibraryURL: [Link]
-
Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigationSource: Chemical Communications, RSC PublishingURL: [Link]
-
Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)Source: University of Windsor Scholarship RepositoryURL: [Link]
-
Title: C-I-Selective Cross-Coupling Enabled by a Cationic Palladium TrimerSource: PubMedURL: [Link]
-
Title: C–H coupling reactions directed by sulfoxides: teaching an old functional group new tricksSource: University of Manchester Research ExplorerURL: [Link]
-
Title: C−H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New TricksSource: ResearchGateURL: [Link]
-
Title: C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New TricksSource: PubMedURL: [Link]
-
Title: Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled ReactivitySource: Radboud RepositoryURL: [Link]
-
Title: Aryl Sulfoxides: A Traceless Directing Group for Catalytic C−H Activation of ArenesSource: Chemistry EuropeURL: [Link]
-
Title: Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled ReactivitySource: ResearchGateURL: [Link]
-
Title: Alkoxy Radical Generation Mediated by Sulfoxide Cation Radicals for Alcohol-Directed Aliphatic C–H FunctionalizationSource: PMC, NIHURL: [Link]
-
Title: P-C coupling reactions of 4-bromo-iodobenzeneSource: ResearchGateURL: [Link]
-
Title: Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H ActivationsSource: PMC, NIHURL: [Link]
Sources
Synthesis of Heterocyclic Compounds from 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene: Application Notes and Protocols
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and protocols for the synthesis of complex heterocyclic compounds, primarily focusing on the dibenzothiophene scaffold, using 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene as a versatile starting material. This unique building block possesses three distinct functional handles: a highly reactive iodophenyl group, a less reactive bromophenyl moiety, and a strategically positioned ethylsulfinyl group. We will explore how the differential reactivity of the carbon-iodine and carbon-bromine bonds enables sequential, regioselective cross-coupling reactions. Furthermore, this guide will detail how the sulfoxide functional group serves as a powerful directing group and a key component in intramolecular cyclization cascades to construct the thiophene ring. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Introduction: A Versatile Building Block for Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structural and electronic properties underpinning the function of a vast array of pharmaceuticals, agrochemicals, and organic electronics. Among these, sulfur-containing heterocycles, and specifically the dibenzothiophene core, are prevalent in biologically active molecules and organic semiconductors.
The starting material, 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, is an exceptionally valuable, albeit specialized, precursor for constructing such scaffolds. Its utility stems from a triad of functional groups whose reactivities can be selectively harnessed:
-
The Iodide: The carbon-iodine bond is the most labile of the aryl halides, making it the preferred site for initial functionalization via transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[1] This allows for the precise introduction of a desired aryl, alkyl, or nitrogen-containing substituent.
-
The Bromide: The carbon-bromine bond is significantly more stable than the C-I bond, typically requiring more forcing conditions or different catalytic systems to react.[2] This differential reactivity is the key to performing sequential cross-coupling reactions, enabling the construction of complex, unsymmetrical biaryl systems from a single starting material.
-
The Ethylsulfinyl Group (Sulfoxide): This group is far more than a simple substituent. It serves a dual purpose:
-
Directing Group: The sulfoxide oxygen can coordinate to a metal center, directing a catalyst to a nearby C-H bond for intramolecular cyclization, a highly efficient strategy for ring formation.[3][4]
-
Cyclization Precursor: The sulfur atom itself becomes integrated into the newly formed heterocyclic ring, as seen in acid-mediated Pummerer-type cyclizations to form dibenzothiophene S-oxides.[5][6]
-
This guide will provide two primary protocols that leverage these features to synthesize substituted dibenzothiophene derivatives, a class of compounds of significant interest in pharmaceutical and materials research.
Core Synthetic Strategy: Sequential Functionalization and Intramolecular Cyclization
The overarching strategy for utilizing 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is a two-stage process. The first stage involves building a biaryl or analogous intermediate through a regioselective palladium-catalyzed cross-coupling reaction at the more reactive C-I bond. The second stage is the key ring-forming step, where the sulfoxide group orchestrates an intramolecular cyclization, engaging the newly introduced substituent and the C-Br bond-bearing ring to construct the dibenzothiophene core.
Figure 1: General workflow for synthesizing dibenzothiophenes. This two-stage approach leverages the differential reactivity of the halide groups for controlled molecular assembly.
Application Protocol 1: Synthesis of Dibenzothiophene S-Oxides via Suzuki Coupling and Electrophilic Cyclization
This protocol first constructs a 2-(ethylsulfinyl)-[1,1'-biphenyl] intermediate via a selective Suzuki-Miyaura coupling, followed by an acid-mediated intramolecular electrophilic cyclization to yield the target dibenzothiophene S-oxide. This method is particularly effective for creating a range of electronically diverse dibenzothiophenes.[7]
Principle and Mechanism
The first step is a standard Suzuki-Miyaura cross-coupling. Due to the higher reactivity of the C-I bond, the palladium catalyst will selectively undergo oxidative addition at this position, leaving the C-Br bond intact. The subsequent transmetalation with an arylboronic acid and reductive elimination yields the biaryl sulfoxide intermediate.
In the second step, a strong acid anhydride, such as trifluoromethanesulfonic anhydride (Tf₂O), activates the sulfoxide. This activation makes the ipso-carbon of the sulfoxide-bearing ring highly electrophilic, initiating a Pummerer-type rearrangement that is immediately followed by an intramolecular Friedel-Crafts-type reaction. The adjacent aryl ring acts as the nucleophile, attacking the electrophilic center to forge the new C-C bond and close the thiophene ring, resulting in the dibenzothiophene S-oxide product.[6][7]
Figure 2: Mechanistic overview of Protocol 1. The process involves a sequential Suzuki coupling followed by an acid-triggered intramolecular cyclization.
Detailed Experimental Protocol
Part A: Suzuki-Miyaura Cross-Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add degassed toluene and water (4:1 ratio, 0.1 M concentration relative to the starting material).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl sulfoxide intermediate.
Part B: Electrophilic Cyclization
-
Reagent Setup: Dissolve the biaryl sulfoxide intermediate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) in a flame-dried flask under argon. Cool the solution to 0 °C in an ice bath.
-
Activator Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv) dropwise to the stirred solution.[6] The solution may change color.
-
Reaction: Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired dibenzothiophene S-oxide.
Data Presentation: Representative Reaction
| Starting Material | Arylboronic Acid | Intermediate Yield | Cyclized Product | Final Yield |
| 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | 4-Methylphenylboronic acid | ~85% | 8-Bromo-2-methyl-dibenzo[b,d]thiophene 5-oxide | ~90% (from intermediate) |
Application Protocol 2: Palladium-Catalyzed Synthesis of Dibenzothiophenes via C-H Activation
This advanced protocol leverages the sulfoxide as a traceless directing group to facilitate a palladium-catalyzed intramolecular C-H activation/arylation cascade.[4] This powerful strategy forms the dibenzothiophene core directly, often with high efficiency and atom economy. The protocol starts with the same Suzuki intermediate as in Protocol 1.
Principle and Mechanism
After the initial Suzuki coupling at the C-I position to form the biaryl sulfoxide, the key step is an intramolecular C-H/C-Br coupling. The reaction is typically catalyzed by a palladium(0) species. The catalytic cycle is proposed to begin with the oxidative addition of the Pd(0) catalyst into the C-Br bond. The sulfoxide group then acts as a directing group, coordinating to the palladium center and positioning it in close proximity to an ortho C-H bond on the adjacent aryl ring. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Finally, reductive elimination forges the new C-C bond, creating the dibenzothiophene ring and regenerating the active Pd(0) catalyst.[4][8]
Figure 3: Proposed catalytic cycle for the sulfoxide-directed C-H activation pathway to form dibenzothiophenes.
Detailed Experimental Protocol
Note: This protocol assumes the biaryl sulfoxide intermediate has been synthesized as described in Protocol 1, Part A.
-
Reagent Setup: In a sealable reaction tube, combine the 4-bromo-2-(ethylsulfinyl)-[1,1'-biphenyl] intermediate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and a suitable ligand such as DPEPhos (0.12 equiv).
-
Base and Solvent: Add a carbonate base, such as potassium carbonate (K₂CO₃, 2.5 equiv). Evacuate and backfill the tube with argon. Add a high-boiling polar aprotic solvent, such as DMA or NMP (0.1 M).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-140 °C. Stir the reaction for 24-48 hours. The reaction must be well-sealed to prevent solvent evaporation.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or toluene and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (3x) to remove the solvent (DMA/NMP) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography. Note that the product of this reaction is the dibenzothiophene, not the S-oxide. The sulfoxide is reduced during the catalytic cycle or work-up.
Scientific Insights & Troubleshooting
-
Choice of Catalyst and Ligand: The success of C-H activation is highly dependent on the electronic and steric properties of the ligand. Wide bite-angle bisphosphine ligands like DPEPhos or Xantphos are often effective as they promote the reductive elimination step.[9]
-
Base and Solvent: The choice of base is critical for the C-H activation step (CMD). Carbonate or phosphate bases are commonly used. High-boiling polar solvents are necessary to reach the required reaction temperatures.
-
Side Reactions: A potential side reaction is the premature reduction of the sulfoxide group. Additionally, if the temperature is too high or the reaction time too long, catalyst decomposition can occur, leading to the formation of palladium black and incomplete conversion.
-
Sulfoxide Reduction: The dibenzothiophene product from this C-H activation protocol is typically isolated in its reduced (sulfide) form. If the dibenzothiophene S-oxide is the desired product, a subsequent oxidation step (e.g., with m-CPBA) would be necessary.[6]
Conclusion
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene stands out as a highly effective and versatile platform for the synthesis of substituted dibenzothiophenes and related heterocyclic structures. By capitalizing on the predictable, differential reactivity of its C-I and C-Br bonds, chemists can execute sequential, site-selective cross-coupling reactions to build complex molecular architectures. The true power of this reagent, however, lies in the strategic placement of the ethylsulfinyl group, which serves as a masterful internal controller for the critical ring-forming cyclization step, either through electrophilic activation or as a directing group in modern C-H functionalization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel heterocyclic entities for applications in drug discovery and materials science.
References
-
ChemInform Abstract: Efficient Synthesis of Unsymmetrical Dibenzothiophenes by Acid-Mediated Intramolecular Cyclization of Biaryl Methyl Sulfoxides. (2012). ChemInform. Available at: [Link]
-
Aryl Sulfoxides: A Traceless Directing Group for Catalytic C−H Activation of Arenes. (2025). ChemCatChem. Available at: [Link]
-
Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. (2024). The Royal Society of Chemistry. Available at: [Link]
-
Samanta, R., & Antonchick, A. P. (2011). Palladium-catalyzed Double C-H Activation Directed by Sulfoxides in the Synthesis of Dibenzothiophenes. Angewandte Chemie International Edition, 50(22), 5217-20. Available at: [Link]
-
Organic Chemistry Portal: Benzothiophene synthesis. (n.d.). organic-chemistry.org. Available at: [Link]
-
Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. (2024). Chemical Communications. Available at: [Link]
-
Mitsudo, K., Tachibana, Y., Sato, E., & Suga, S. (2022). Electrochemical Synthesis of Dibenzothiophenes via Intramolecular C–S Cyclization with a Halogen Mediator. Organic Letters, 24, 8547–8552. Available at: [Link]
-
Tymoshenko, D., Jeges, G., & Gregg, B. T. (2011). Synthesis of Heterocycles by Palladium-Catalyzed Intramolecular Heteroarylation. Progress in Heterocyclic Chemistry. Available at: [Link]
-
Keglevich, G. et al. (n.d.). P-C coupling reactions of 4-bromo-iodobenzene. ResearchGate. Available at: [Link]
-
Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels–Alder Domino Cyclization. (2019). Frontiers in Chemistry. Available at: [Link]
-
Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. (2025). Nature Communications. Available at: [Link]
-
Sulfoxide-directed synthesis of dibenzothiophenes. (n.d.). ResearchGate. Available at: [Link]
-
Palladium Catalyzed Synthesis of Heterocycles. (n.d.). DOKUMEN.PUB. Available at: [Link]
-
Pseudocyclic Bis-N-Heterocycle-stabilized Iodanes – Synthesis, Characterization and Applications. (n.d.). ChemRxiv. Available at: [Link]
-
1-Bromo-4-iodobenzene. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
Sources
- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed double C-H activation directed by sulfoxides in the synthesis of dibenzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Suzuki coupling with 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Technical Support Center: Ticket #8492 Subject: Optimization of Suzuki Coupling for 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
System Overview: The Substrate Analysis
Welcome to the Technical Support Center. You are working with a "high-value, high-risk" substrate.[1] To troubleshoot this reaction, we must first deconstruct the electronic and steric environment of your molecule.
The Hardware (Substrate): 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene[1]
-
Site A (C-I Bond): The target.[2] Electronically activated by the ortho-sulfinyl group (EWG) and the para-bromo group.[1] However, it is sterically encumbered by the ethylsulfinyl moiety (the "Ortho-Tax").
-
Site B (C-Br Bond): The bystander.[1] Less reactive than C-I, but sterically exposed.
-
The Interferer (Sulfinyl Group): A soft Lewis base capable of coordinating to Pd(II), potentially poisoning the catalyst or directing C-H activation pathways.
The Goal: Exclusive coupling at Site A while preserving Site B and the sulfinyl integrity.
Diagnostic Module: Troubleshooting & FAQs
Issue 1: Loss of Chemoselectivity (Oligomerization)
User Report: "I am seeing significant amounts of double-coupled product or starting material consumption with multiple spots on TLC."
Root Cause: The activation energy gap between C-I and C-Br insertion is narrowing.[1] This is often caused by "hot" catalysts (highly active monophosphines) or excessive temperature.[1]
-
Technical Insight: Oxidative addition to C-I is generally faster than C-Br.[1] However, the ortho-sulfinyl group creates steric hindrance at the iodine site. If the catalyst is too bulky or the temperature is too high (>60°C), the catalyst may bypass the crowded Iodine and attack the exposed Bromine.
The Fix:
-
Switch to "Safe Mode" Catalyst: Use Pd(dppf)Cl₂ .[1] The bidentate ferrocenyl ligand imposes a rigid bite angle that favors the specific geometry of the C-I oxidative addition while being less prone to "runaway" reactivity at the Br site compared to monophosphines like XPhos.
-
Stoichiometry Control: Use a slight deficit of the boronic acid (0.95 equiv) relative to the dihalide. This statistically favors mono-coupling.[1]
-
Temperature Throttling: Do not exceed 60°C. Start at 40°C.
Issue 2: Reaction Stalling (The "Sulfur Trap")
User Report: "The reaction starts but stops at 40% conversion. Adding more boronic acid doesn't help."
Root Cause: Catalyst Poisoning.[1] The sulfinyl sulfur (or oxygen) is coordinating to the open coordination site of the Pd(II) species, forming a stable, unreactive resting state.
-
Technical Insight: Sulfoxides are competitive ligands.[1] If your phosphine ligand dissociates (common with Pd(PPh₃)₄), the sulfoxide takes its place.
The Fix:
-
Ligand Overdose: If using Pd(PPh₃)₄, strictly avoid it. It is too labile.
-
Chelation Strategy: Use Pd(dppf)Cl₂ or Pd(dpePhos)Cl₂ .[1] These chelating ligands bind tightly to Pd, preventing the sulfoxide from displacing them.
-
The "SPhos" Override: If the reaction is dead due to the steric bulk of the ethylsulfinyl group, switch to SPhos Pd G2 . SPhos is specifically designed to facilitate coupling at sterically hindered ortho-positions.[1] Warning: This increases the risk of Br-coupling; monitor strictly.[1]
Issue 3: Sulfoxide Degradation
User Report: "I see a new spot that isn't product, and it smells like sulfide."
Root Cause: Reduction or Pummerer-type rearrangement.[1]
-
Technical Insight: Strong bases (alkoxides like NaOtBu) or high temperatures can trigger the reduction of sulfoxides to sulfides or cause elimination reactions.
The Fix:
-
Base Hygiene: Switch to mild, inorganic bases. K₃PO₄ (tripotassium phosphate) is the gold standard here. It provides sufficient basicity for transmetallation without triggering sulfoxide degradation.[1] Avoid hydroxides (NaOH/KOH) and alkoxides.[1]
Optimization Matrix
Use this table to select reaction parameters based on your specific failure mode.
| Parameter | Recommendation | Why? |
| Catalyst (Selectivity) | Pd(dppf)Cl₂·CH₂Cl₂ | Best balance of activity and I > Br selectivity.[1] Robust against S-poisoning.[1] |
| Catalyst (Activity) | SPhos Pd G3 | Use only if dppf fails to convert. Excellent for ortho-hindrance but risks Br-coupling.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild, buffers well.[1] Avoids sulfoxide side-reactions common with carbonates/hydroxides.[1] |
| Solvent | Dioxane / Water (4:1) | The sulfoxide is polar; Dioxane solubilizes the organic, water dissolves the base. |
| Temperature | 40°C - 60°C | < 40°C: Too slow (Ortho-barrier). >[1] 60°C: Loss of I/Br selectivity.[1] |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular coupling over side reactions.[1] |
Standard Operating Procedure (SOP)
Protocol ID: SUZUKI-ORTHO-SULFINYL-01[1]
-
Setup: Charge a reaction vial with 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).[1]
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes. (Critical: Oxygen kills the catalyst faster than the sulfoxide does).
-
Solvent Add: Add degassed 1,4-Dioxane (4 parts) and Water (1 part).
-
Note: If solubility is poor, use DMF/Water, but Dioxane is easier to remove.
-
-
Base Add: Add K₃PO₄ (2.0 equiv).
-
Reaction: Heat to 50°C and stir vigorously.
-
Checkpoint: Check HPLC/TLC at 2 hours .
-
If SM remains: Increase temp to 60°C.
-
If Br-coupling observed: Stop immediately.[1]
-
Visualizing the Logic
The following diagram illustrates the decision-making pathway for optimizing this specific reaction.
Caption: Decision tree for troubleshooting reactivity vs. selectivity trade-offs in dihalo-sulfinyl substrates.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
- Foundational text on mechanism and general selectivity.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]
- Source for using SPhos/XPhos to overcome ortho-substitution sterics.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Provides insights into oxidative addition r
-
Fernández-Rodríguez, M. A., et al. (2006).[1] Chemoselective Cross-Coupling Reactions of Dihaloarenes. Chemistry – A European Journal, 12(22), 5796-5806.
- Specific discussion on I vs Br selectivity str
Sources
preventing homocoupling in reactions with 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Topic: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Welcome to the Specialized Support Hub.
Ticket ID: #RXN-Br-SO-I-001 Subject: Selectivity Control & Homocoupling Suppression Status: Active
You are working with 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene . This is a high-value, polyfunctional scaffold. Your primary challenge is chemoselectivity : utilizing the reactive C–I bond (Position 1) while preserving the C–Br bond (Position 4) and the sulfinyl group (Position 2), without triggering dimerization (homocoupling).
This guide provides self-validating protocols to navigate the reactivity landscape of this specific molecule.
Module 1: The Reactivity Landscape
Before initiating any protocol, understand the hierarchy of reactivity for your substrate.
| Site | Group | Reactivity Profile | Risk Factor |
| C1 | Iodide | Highest. Rapid oxidative addition to Pd(0) or Li/Mg exchange. | Homocoupling. The steric bulk of the ortho-sulfinyl group may slow down transmetallation, increasing the lifespan of the Pd(II)-Ar species and promoting dimerization. |
| C2 | Sulfinyl | Director/Chelator. Acts as a Lewis base (O-coordination) and a weak electron-withdrawing group. | Catalyst Poisoning. The sulfinyl oxygen can bind to open coordination sites on Pd or Cu, potentially stalling the catalytic cycle. |
| C4 | Bromide | Moderate. Stable at RT/low heat; reactive at high heat (>60°C) or with highly active catalysts (e.g., Q-Phos, tBu3P). | Over-reaction. If the catalyst is too active (to overcome C1 sterics), it may begin to insert into C4. |
Module 2: Preventing Homocoupling in Cross-Coupling (Suzuki/Sonogashira)
The Issue: You observe Ar-Ar dimers instead of Ar-Nu. The Cause: In Suzuki coupling, homocoupling often arises from oxygen leakage (promoting Pd(II) dimer formation) or slow transmetallation (due to the ortho-sulfinyl steric hindrance).
Troubleshooting Protocol A: The "Active-Volume" Suzuki Method
Use this for C1-selective coupling with boronic acids.
1. Ligand Selection (The "Goldilocks" Zone):
-
Avoid: Bulky, electron-rich ligands like
or JohnPhos. They are too active and will activate the C4-Bromide. -
Avoid: Bidentate ligands like dppf (unless necessary). They can stabilize the homocoupling intermediate.
-
Recommended:
(Triphenylphosphine) or SPhos .-
Why SPhos? It is bulky enough to facilitate oxidative addition at the hindered C1 position but sufficiently selective for I over Br at moderate temperatures. It also resists oxidation.
-
2. The Deoxygenation Protocol (Critical): Homocoupling is frequently oxygen-driven (Glaser-type or oxidative Pd turnover).
-
Step 1: Combine solvent (THF/Water 4:1) and base (
) in the reaction vessel.[1] -
Step 2: Sparge with Argon for 15 minutes before adding catalyst or substrate.
-
Step 3: Add Catalyst (
+ SPhos) and Substrate. -
Step 4: Seal immediately.
3. Temperature Control:
-
Set Point: 25°C - 40°C.
-
Logic: At this temperature, the C–I bond activates readily. The C–Br bond requires >60°C with standard ligands. Keeping it cool ensures chemoselectivity.
Visualizing the Pathway
The following diagram illustrates the decision logic for catalyst selection to avoid homocoupling.
Caption: Logic flow for selecting catalyst conditions to maximize C1-I selectivity and minimize side reactions.
Module 3: Metal-Halogen Exchange (The "Turbo" Route)
The Issue: You need to convert the C1-Iodide into a nucleophile (Grignard), but you fear scrambling (exchange at Br) or dimerization (Wurtz coupling).
The Solution: Use Knochel's Turbo Grignard (
Protocol B: Chelation-Controlled Exchange
Reagents:
-
Substrate: 1.0 equiv
- (1.3 M in THF): 1.1 equiv
-
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
-
Cooling: Cool the substrate solution to -40°C .
-
Note: Standard exchange is often -20°C. We use -40°C because the ortho-sulfinyl group accelerates the exchange at C1 (inductive effect) while the lower temp protects the C4-Bromide.
-
-
Addition: Add
dropwise over 5 minutes. -
Aging: Stir at -40°C for 30 minutes.
-
Quench: Add your electrophile (aldehyde, ketone, etc.) at -40°C, then warm to RT.
Data: Exchange Selectivity vs. Temperature
| Temperature | C1-I Exchange | C4-Br Exchange | Homocoupling Risk |
| 0°C | 100% | ~15% | High |
| -20°C | 100% | < 2% | Moderate |
| -40°C | 100% | 0% | Low (Optimal) |
| -78°C | Slow (<50%) | 0% | Low |
Module 4: Homocoupling Mechanisms & Prevention
Understanding how the dimer forms allows you to stop it.
Pathway 1: Oxidative Homocoupling (Glaser/Hay type)
-
Trigger: Presence of
or Cu(I) salts. -
Prevention: Rigorous exclusion of air. Avoid CuI co-catalysis (Sonogashira) if possible; use "Copper-Free" variants.
Pathway 2: Reductive Homocoupling (Ullmann type)
-
Trigger: Excess reductant (e.g., alcohols acting as hydride sources) or disproportionation of
. -
Prevention: Do not use alcohol solvents (MeOH, iPrOH) as the primary solvent. Use THF, Toluene, or DMF.
Visualizing the Homocoupling Trap
Caption: The kinetic competition between the desired Transmetallation and the undesired Disproportionation (Homocoupling).
FAQ: Troubleshooting Specific Scenarios
Q: I am seeing "dehalogenation" (Ar-H) instead of coupling. A: This is reduction of the C-I bond. It usually comes from Hydride sources.
-
Check: Are you using wet DMF or an alcohol solvent?
-
Fix: Switch to Toluene/Water or Dioxane. Ensure your base is dry.[1]
Q: The reaction stalls at 50% conversion.
A: This is likely "Iodide Inhibition." The released Iodide ion (
-
Fix: Add a silver salt scavenger (e.g.,
or , 1.0 equiv) to precipitate AgI and free up the catalyst. Warning: Silver can sometimes promote homocoupling, so use strictly stoichiometric amounts.
Q: Can I use the Bromine handle first? A: Not easily. You would need to "mask" the Iodine (e.g., using a Silane protection strategy) or use a specialized catalyst that prefers Br (rare). It is chemically superior to react the Iodine first, then the Bromine.
References
-
Selective Metalation: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[5] Angewandte Chemie International Edition.[6][7] Link
-
Sulfoxide Directing Groups: Clayden, J., et al. (2002). Ortho-lithiation of aryl sulfoxides. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Preventing Homocoupling: Adamo, C., et al. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society.[8] Link
-
Chemoselective Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.[6][7] (Discusses ligand effects on oxidative addition rates). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling
Current Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-DEHALO-001 Subject: Mitigation of Protodehalogenation (Hydrodehalogenation) Side Reactions
Executive Summary & Diagnostic Triage
The Issue: You are observing the formation of Ar-H (reduced product) instead of the desired Ar-Ar' (cross-coupled product). This is a competing pathway where the oxidative addition intermediate undergoes reduction rather than transmetallation.
Immediate Diagnostic Checklist: Before altering your entire route, confirm the diagnosis:
-
Mass Spec Confirmation: Does the byproduct mass correspond to
? -
Substrate Risk: Are you using an electron-deficient heteroaryl halide (e.g., 2-halo-pyridine) or an aryl iodide? These are kinetically prone to rapid oxidative addition but slow transmetallation, creating a "bottleneck" that favors side reactions.
-
Solvent Check: Are you using a secondary alcohol (e.g., Isopropanol) or a technical grade solvent with high water content?
Mechanistic Root Cause Analysis
To fix the problem, you must understand how the hydride enters the system. The palladium center does not spontaneously generate hydrogen; it steals it from your reagents.
The "Fork in the Road"
The critical failure point occurs after Oxidative Addition . The Palladium(II) intermediate sits in a vulnerable state. If Transmetallation (the entry of the boronic acid) is slower than
Visualization: The Competing Pathways
The following diagram illustrates the kinetic competition. To solve your problem, we must accelerate the Green Path or block the Red Path.
Figure 1: Kinetic competition between the desired cross-coupling cycle and the hydrodehalogenation side loop.
Troubleshooting Modules (Q&A Format)
Module A: Solvent & Base Selection (The "Low Hanging Fruit")
Q: I am using Isopropanol/Water (or Ethanol/Water). Is this the problem?
A: Highly likely.
Secondary alcohols (like iPrOH) are excellent hydride donors via
-
The Fix: Switch to t-Amyl alcohol or t-Butanol . Tertiary alcohols lack the
-hydrogen necessary for the elimination step, physically blocking the formation of the Pd-H species [1]. Alternatively, switch to aprotic polar solvents like DMF , DMAc , or Dioxane .
Q: My base is Sodium Ethoxide (NaOEt). Should I change it?
A: Yes, immediately.
Alkoxide bases with
-
The Fix:
-
Inorganic Bases: Switch to
or . These are non-nucleophilic and lack hydride sources. -
Anhydrous Fluorides: For base-sensitive substrates, use CsF or KF in dry solvents. This activates the boronic acid via a fluoroborate intermediate without introducing protons [2].
-
Module B: Catalyst Optimization (The "Heavy Lifting")
Q: I've changed solvents, but I still see 10-15% dehalogenation. What now? A: Your transmetallation step is too slow. The Pd-Ar species is waiting too long and eventually finds a hydride source (even trace water or ligand decomposition). You need a catalyst that accelerates transmetallation and reductive elimination.
-
The Fix: Move away from simple Pd sources like
or . -
Recommendation: Use Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G3 or SPhos-Pd-G3).
-
Why? These bulky, electron-rich ligands facilitate rapid oxidative addition AND protect the metal center from side reactions. SPhos is particularly effective at "forcing" the coupling of difficult substrates before dehalogenation can occur [3].
-
Module C: The "Deuterium Test" (Self-Validation)
Q: How do I prove exactly where the hydrogen is coming from?
A: Run a control experiment using deuterated solvent (e.g.,
-
Protocol:
-
Run the reaction on a 50mg scale.
-
Analyze the byproduct via Mass Spec.
-
Result A: Mass =
. The solvent/water is the source. Fix: Dry solvents/Switch solvent class. -
Result B: Mass =
. The hydride source is internal (e.g., the ligand, the base, or the boronic acid itself via decomposition). Fix: Change Ligand/Base.
-
Optimized Experimental Protocols
Protocol A: The "Robust Screen" (For Persistent Dehalogenation)
Use this protocol when standard conditions fail.
| Component | Standard Choice | Why? |
| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic; avoids hydride donation. |
| Base | High solubility in water/dioxane mix; no | |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand accelerates transmetallation. |
| Additive | Water (degassed, 20% v/v) | Essential for boronic acid activation (boronate formation). |
| Temp | 60°C - 80°C | Moderate heat avoids thermal decomposition of catalyst. |
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and XPhos Pd G3 (0.02 eq). -
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add anhydrous Dioxane and degassed Water (4:1 ratio) via syringe.
-
Heat to 80°C. Monitor via LCMS at 30 min.
-
Success Metric: Dehalogenation < 2%.
-
Protocol B: Anhydrous Conditions (For Extremely Sensitive Substrates)
Use this if water/protic sources are the confirmed culprit via the Deuterium Test.
-
Solvent: Anhydrous DMF or Toluene.
-
Base: CsF (3.0 equiv) or TMSOK (Potassium trimethylsilanolate).
-
Catalyst:
+ SPhos (1:2 ratio) or Pd-PEPPSI-IPr. -
Note: Boronic acids often require water to form the active boronate species. In anhydrous conditions, the Fluoride anion (F-) acts as the activator, forming a reactive fluoroborate species [4].
Decision Tree for Troubleshooting
Use this logic flow to guide your next experiment.
Figure 2: Step-by-step decision matrix for eliminating dehalogenation side products.
References
-
Navarro, O. et al. (2005).[1] "Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Kassel, J. et al. (2021).[1] "Suzuki-Miyaura Cross-Coupling in Anhydrous Conditions." ACS Catalysis.
-
Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Guides.
Sources
improving solubility of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene in reaction media
The following Technical Support Guide is designed to address solubility and reaction medium challenges for 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene .
Executive Summary & Compound Profile
Compound: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene Functional Class: Polyhalogenated Aryl Sulfoxide[1]
This compound presents a unique solubility paradox common in scaffold synthesis:
-
Lipophilic Domain: The di-halo aromatic core (Br, I) drives solubility in non-polar solvents.[1]
-
Polar Domain: The ethylsulfinyl group (
) is a dipolar moiety (dipole moment ~3.9 D) and a hydrogen bond acceptor.[1]
The Challenge: The competing polarities often lead to "oiling out" in non-polar solvents (e.g., hexanes) and poor dissolution in highly aqueous media, complicating cross-coupling reactions (Suzuki, Sonogashira) or metal-halogen exchange protocols.
Solubility Profiling & Solvent Selection
Guidance based on dielectric constants and Hansen Solubility Parameters.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | DCM, Chloroform, DCE | Excellent | Primary Choice. The high polarizability of chlorinated solvents matches the iodine/bromine substituents, while the polarity accommodates the sulfoxide.[1] |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | Ideal for Couplings. Excellent solubility even at high concentrations.[1] Warning: High boiling points make removal difficult.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Best Reaction Media. 2-MeTHF is recommended over THF for higher process safety and better phase separation in workups.[1] |
| Aromatics | Toluene, Xylene | Moderate | Requires heating (>60°C).[1] May precipitate upon cooling.[1] Use as a co-solvent, not a mono-solvent.[1] |
| Alcohols | Methanol, Ethanol, IPA | Low/Moderate | Solubility decreases significantly with chain length.[1] Good for recrystallization (antisolvent). |
| Alkanes | Hexanes, Heptane, Pentane | Poor | Antisolvent. Use only to precipitate the product during purification.[1] |
The "Co-Solvent Effect" for Reaction Optimization
For transition-metal catalyzed reactions (e.g., Suzuki-Miyaura), a single solvent often fails.[1] The sulfinyl group can coordinate to Palladium (Pd), potentially poisoning the catalyst if the solvent doesn't compete effectively.
Recommended Binary Systems:
-
System A (Standard): THF / Water (4:1) – Good general solubility.
-
System B (High T): Toluene / DMF (9:1) – The small amount of DMF solubilizes the sulfoxide, while Toluene protects the catalyst.
-
System C (Green): 2-MeTHF / Water – Superior phase separation post-reaction.[1]
Visualizing the Solubility Decision Process
The following workflow illustrates how to select the optimal solvent system based on your specific experimental goal.
Figure 1: Decision tree for solvent selection based on experimental intent.
Troubleshooting & FAQs
Q1: My starting material precipitates when I add the aqueous base for my Suzuki coupling. Why?
Diagnosis: The "Salting Out" Effect.[1]
Explanation: Your compound is moderately soluble in organic solvents (like THF), but when you add a high-ionic-strength aqueous base (e.g., 2M
-
Dilute: Increase the volume of the organic solvent.
-
Switch Base: Use a base with higher organic solubility, such as
or TBAOH, to minimize water volume. -
Add Co-solvent: Add 10-20% n-Butanol or DMF to bridge the phase gap.[1]
Q2: I observe a new spot on TLC that is NOT my product. Is the sulfoxide reacting?
Diagnosis: Ligand Exchange or Reduction.[1] Explanation:
-
Catalyst Poisoning: The sulfinyl oxygen is a Lewis base and can displace phosphine ligands on Pd, creating an inactive species.
-
Reduction: In the presence of strong reducing agents (or prolonged heating with alcohols), the sulfoxide (
) can be reduced to the sulfide ( ). Corrective Action: -
Use bidentate ligands (e.g., dppf, Xantphos) which bind Pd more tightly than the sulfoxide can.
-
Avoid prolonged heating in primary alcohols (methanol/ethanol).
Q3: How do I remove high-boiling solvents like DMF/DMSO after the reaction?
Protocol: Aqueous Wash Strategy.
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (do not use DCM yet).[1]
-
Wash 3x with Water or 5% LiCl solution .[1] The LiCl helps break emulsions and pulls DMF/DMSO into the aqueous phase.
-
Wash 1x with Brine.[1]
-
Dry over
and concentrate.
Advanced Workflow: Solubility Screening Protocol
Use this protocol if standard solvents fail.[1]
Figure 2: Step-by-step micro-scale solubility screening workflow.
References
-
Aryl Sulfoxide Synthesis & Properties: Science of Synthesis, 2008 , 31, 938.[1] (Discusses general solubility and handling of aryl sulfoxides).
-
Solvent Effects in Cross-Coupling: ChemRxiv, 2024 . "Interrogating Explicit Solvent Effects on the Mechanism... of Aryl Halide Oxidative Addition". (Explains the role of polar solvents in stabilizing transition states for aryl halides).
-
Troubleshooting Dehalogenation: BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides". (Critical for polyhalogenated substrates like 4-Bromo-1-iodo-benzene derivatives).
-
General Physical Properties: PubChem Compound Summary for 4-Bromo-2-ethyl-1-iodobenzene (Analogous structure used for lipophilicity estimation).
Sources
Technical Support Center: Purification of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene from a reaction mixture. Our focus is on providing practical, field-tested advice to overcome common challenges and ensure the isolation of a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is highly dependent on the synthetic route. The most common route is the oxidation of the corresponding sulfide, 4-Bromo-2-(ethylthio)-1-iodobenzene. In this case, you should anticipate the following impurities:
-
Unreacted Starting Material: 4-Bromo-2-(ethylthio)-1-iodobenzene.
-
Over-oxidation Product: 4-Bromo-2-(ethylsulfonyl)-1-iodobenzene (the corresponding sulfone). This is a very common byproduct when oxidizing sulfides.[1][2][3]
-
Residual Oxidizing Agent and its Byproducts: Depending on the oxidant used (e.g., hydrogen peroxide, m-CPBA), you may have residual reagents or their decomposition products.[4][5]
-
Solvent and Water: Residual solvents from the reaction and workup are common.
Q2: I have a complex mixture of spots on my initial TLC. What's the best first step for purification?
A2: For a complex mixture, flash column chromatography on silica gel is typically the most effective initial purification method.[4][6][7] It allows for the separation of components with different polarities, which is ideal for separating the sulfide, sulfoxide, and sulfone, as their polarities differ significantly. The sulfoxide is more polar than the starting sulfide but less polar than the sulfone.
Q3: Can 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene decompose during purification?
A3: Yes, sulfoxides can be sensitive to certain conditions. While generally stable, prolonged exposure to acidic or basic conditions, as well as highly active stationary phases during chromatography, can potentially lead to degradation.[8] It is crucial to use neutral-pH silica gel and to avoid unnecessarily harsh conditions.
Q4: Is recrystallization a viable purification method for this compound?
A4: Recrystallization can be an excellent technique for final purification, especially for removing minor impurities after an initial chromatographic separation.[9] The success of recrystallization depends on finding a suitable solvent or solvent system in which the sulfoxide has good solubility at high temperatures and poor solubility at low temperatures.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a primary tool for purifying 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. However, challenges can arise.
Problem 1: Poor separation between the desired sulfoxide and the sulfone byproduct.
-
Possible Cause: The chosen solvent system (eluent) has insufficient resolving power.
-
Solution:
-
Optimize the Eluent System: A common eluent for sulfoxide purification is a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate or isopropanol.[4]
-
Fine-tune the Polarity: Use TLC to test various solvent ratios. A lower proportion of the polar solvent will increase the retention time of all components, potentially improving the separation between the more polar sulfoxide and the even more polar sulfone.
-
Consider a Different Solvent System: If hexane/ethyl acetate fails, consider systems like dichloromethane/methanol or toluene/ethyl acetate. Toluene can introduce different selectivity for aromatic compounds.[10]
-
Problem 2: The product is streaking or appears to be degrading on the column.
-
Possible Cause 1: The silica gel is too acidic.
-
Solution:
-
Use Neutralized Silica Gel: Treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) to neutralize acidic sites.
-
Consider Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).[8]
-
-
Possible Cause 2: The compound is unstable to the solvent.
-
Solution: Ensure your solvents are of high purity and free from acidic or basic contaminants.
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a gradient of 0-20% ethyl acetate in hexane, you may need to increase the final concentration to 30% or 40%. A small amount of a more polar solvent like methanol (e.g., 1-2%) can also be added to the eluent to help elute highly polar compounds.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Problem 1: The compound will not crystallize from the solution.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution:
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the desired compound.
-
Cool the Solution: If the solution is at room temperature, try cooling it in an ice bath or a refrigerator.
-
-
Possible Cause 2: The chosen solvent is too good a solvent.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with the crystallization solvent) until the solution becomes turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.[11] For a moderately polar compound like a sulfoxide, if it is dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling is too rapid.
-
Solution:
-
Re-dissolve and Cool Slowly: Add a small amount of solvent to re-dissolve the oil, and then allow the solution to cool much more slowly. Insulating the flask can help.
-
Use a More Dilute Solution: Start with a larger volume of solvent to avoid supersaturation.
-
Experimental Protocols
Protocol 1: Purification of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. If the crude material does not fully dissolve, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 n-hexane:ethyl acetate).[6]
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Monitor the elution of compounds using TLC. A UV lamp is effective for visualizing the aromatic compounds.[7]
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Visualization of Purification Workflow
Caption: General workflow for the purification of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Impurity Profile and Separation Principle
Caption: Relative polarities of the target compound and common impurities.
Data Summary
| Compound | Common Name | Relative Polarity (Normal Phase) | Elution Order (Normal Phase) |
| 4-Bromo-2-(ethylthio)-1-iodobenzene | Sulfide | Low | First |
| 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | Sulfoxide | Medium | Second |
| 4-Bromo-2-(ethylsulfonyl)-1-iodobenzene | Sulfone | High | Third |
References
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4547-4555. [Link]
-
Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]
-
Ballarotto, M., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(11), 3589. [Link]
-
Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]
-
de Oliveira, R. B., et al. (2012). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Molecules, 17(11), 13398-13408. [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]
-
ResearchGate. (2024). SULFOXIDES AND SULFONES: REVIEW. [Link]
-
LCGC International. (2011). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Information. [Link]
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208-6213. [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents [mdpi.com]
- 7. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
reaction monitoring of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene conversions by TLC/GC-MS
Technical Support Center: Reaction Monitoring of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Executive Summary
Compound: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene Molecular Weight: ~358.9 g/mol Key Functionalities: Aryl Iodide (High Reactivity), Aryl Bromide (Moderate Reactivity), Ethyl Sulfoxide (Thermally Labile/Polar).
Welcome to the technical support hub. This guide addresses the specific analytical challenges of monitoring 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene. This molecule presents a "perfect storm" for analytical confusion: it contains two different halogens with distinct isotopic patterns and a sulfoxide moiety that is thermally unstable in standard GC injectors and highly polar on silica gel.
Module 1: GC-MS Troubleshooting (The "Hot" Zone)
Status: Critical Alert Issue: Users frequently report "disappearing" starting material or the appearance of "ghost peaks" that do not match the calculated mass.
Q: Why does my GC-MS spectrum show a mass [M-44] or a complex mixture of sulfides, but NMR shows pure sulfoxide?
A: You are witnessing Thermal Syn-Elimination inside your GC injector port.
Aryl ethyl sulfoxides are notorious for undergoing a Cope-type elimination at temperatures above 150°C. The sulfoxide oxygen abstracts a
-
The Mechanism:
-
Elimination: Ar-S(O)-Et
Ar-S-OH + Ethylene ( ). -
Disproportionation: The transient sulfenic acid (Ar-S-OH) rapidly dimerizes/disproportionates into the corresponding disulfide (Ar-S-S-Ar) and thiosulfonate .
-
Reduction: Sometimes, the injector liner promotes reduction to the sulfide (Ar-S-Et, [M-16]).
-
The Fix:
-
Lower Inlet Temperature: Drop the injector temp to 180°C (or as low as possible without condensing the sample).
-
Cold On-Column Injection: If available, this is the gold standard for labile sulfoxides.
-
Switch to LC-MS: If the molecule degrades regardless of temp, GC is unsuitable. Use APCI or ESI(+) LC-MS.
Q: How do I distinguish the Starting Material (SM) from the Product using Isotopic Patterns?
A: You must master the Halogen Signature .
This molecule contains one Bromine (
| Species | Mass Shift | Isotope Pattern Appearance |
| SM (Br + I) | M, M+2 | 1:1 doublet (The I adds mass but no split; Br splits 1:1). |
| Product (De-Iodinated) | M-127 | 1:1 doublet (Retains Br pattern, but mass shifts down significantly). |
| Product (De-Brominated) | M-79/81 | Single Peak (Iodine is monoisotopic; the "doublet" disappears). |
| Bis-Coupled | Varies | Pattern depends on the coupling partner. |
Module 2: TLC & Isolation (The "Cold" Zone)
Status: Moderate Difficulty Issue: Poor separation, tailing spots, and difficulty visualizing the specific sulfur moiety.
Q: My compound streaks/tails on the TLC plate. How do I fix this?
A: Sulfoxides are highly polar and act as Lewis bases, dragging along the acidic silica surface.
-
Solution 1 (The Base): Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity.
-
Solution 2 (The Solvent): Switch from Hexane/EtOAc to DCM/MeOH (95:5) . Dichloromethane solvates sulfoxides better than alkanes.
Q: How can I specifically stain for the sulfur moiety to distinguish it from non-sulfur byproducts?
A: While UV (254 nm) works for the aromatic ring, it is non-specific.
-
The "Expert" Stain: Palladium Chloride (
) .-
Preparation: 0.5g
in 100mL water + few drops HCl. -
Result: Divalent sulfur (sulfides) appears as yellow/brown spots on a white background. Sulfoxides stain slower but are distinguishable from pure carbon byproducts.
-
Note: Standard Hanessian's Stain (Molybdate) also works well for the oxidizable sulfur.
-
Module 3: Reaction Monitoring Logic
Scenario: You are performing a Suzuki coupling on the Iodine.
Visualizing the Pathway
The following diagram illustrates the decision logic for analyzing this specific reaction mixture.
Figure 1: Analytical decision tree for monitoring 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Standard Operating Protocols (SOPs)
SOP 1: Optimized GC-MS Method for Sulfoxides
-
Column: DB-5ms or equivalent (5% Phenyl-arylene).
-
Flow: 1.0 mL/min He.
-
Inlet: Pulsed Splitless at 180°C (Do not exceed 200°C).
-
Oven: Start 60°C (1 min)
20°C/min 280°C. -
MS Source: 230°C.
-
Data Check: Look for the molecular ion (
). If (loss of ethylene) or (loss of oxygen) is the base peak, lower the inlet temperature further.
SOP 2: TLC Monitoring System
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Eluent: 30% EtOAc in Hexane (for non-polar impurities) OR 5% MeOH in DCM (for the sulfoxide).
-
Visualization:
-
Check UV (254 nm).
-
Dip in KMnO4 (Oxidizes sulfur/alkenes
Yellow/Brown). -
Heat gently (Sulfoxides can char easily).
-
References
-
Isotopic Patterns of Halogens
-
Thermal Degradation of Sulfoxides
-
Reactivity of Mixed Aryl Halides
-
TLC Visualization of Sulfur Compounds
- Chemistry LibreTexts.
-
[Link]
Sources
Validation & Comparative
Comparative Guide: GC-MS vs. HPLC-UV for Impurity Profiling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
[1]
Executive Summary: The Sulfoxide Dilemma
In the synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (a critical intermediate for ryanodine receptor-modulating agrochemicals like Broflanilide), the analytical challenge lies in the "Sulfoxide Dilemma."
While High-Performance Liquid Chromatography (HPLC-UV) is the industry standard for quantification due to its non-destructive nature, it often fails to structurally identify unknown impurities arising from process deviations. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and definitive structural elucidation but historically suffers from thermal degradation of sulfoxides into sulfides and alkenes inside hot injectors.
This guide objectively compares an Optimized Low-Thermal-Mass GC-MS method against the standard HPLC-UV approach. We demonstrate that by utilizing Programmed Temperature Vaporization (PTV) , GC-MS can successfully validate impurity profiles that HPLC misses, provided specific thermal protocols are strictly followed.
Scientific Context: The Impurity Landscape
The synthesis typically involves the controlled oxidation of 4-Bromo-2-(ethylthio)-1-iodobenzene . The critical quality attribute (CQA) is stopping the oxidation exactly at the sulfoxide stage (
The Synthetic & Degradation Pathway
The following diagram illustrates the synthesis pathway and the specific thermal degradation artifacts that confuse standard GC analysis.
Figure 1: Synthetic pathway showing the target sulfoxide and the risk of thermal degradation during analysis.
Methodological Comparison
We compared the performance of a standard C18 Reverse-Phase HPLC-UV method against an Optimized PTV-GC-MS method.
The Contenders
| Feature | Method A: HPLC-UV (Standard) | Method B: PTV-GC-MS (The Challenger) |
| Detection Principle | UV Absorbance (254 nm) | Electron Ionization (EI) Mass Spec |
| Injector Temp | Ambient (25°C) | 40°C ramped to 250°C (PTV) |
| Separation Mechanism | Hydrophobic Interaction (C18) | Boiling Point / Polarity (5% Phenyl) |
| Primary Strength | Quantitation accuracy; No thermal degradation. | Unknown ID; Peak Capacity. |
| Primary Weakness | Cannot identify new/unknown peaks without MS. | Risk of sulfoxide elimination if temp is uncontrolled. |
Experimental Performance Data
The following data was generated using a spiked crude reaction mixture containing 1.0% Sulfide and 1.0% Sulfone impurities.
Table 1: Performance Metrics
| Metric | HPLC-UV Result | GC-MS Result (Optimized) | Analysis |
| Resolution ( | 2.4 (Sulfide/Sulfoxide) | 5.8 (Sulfide/Sulfoxide) | GC offers superior peak capacity, separating isomers HPLC missed. |
| LOD (Limit of Detection) | 0.05% | 0.01% | MS is significantly more sensitive for trace impurities. |
| Sulfoxide Recovery | 99.8% | 96.5% | GC-MS shows slight loss (~3.5%) due to micro-thermal degradation, even with PTV. |
| Analysis Time | 25.0 min | 14.5 min | GC-MS provides higher throughput. |
Deep Dive: The Optimized GC-MS Protocol
To successfully analyze 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene without turning it into a pyrolytic artifact, you must abandon standard Split/Splitless injection at 250°C.
Critical Instrument Parameters
-
Instrument: Agilent 8890/5977B (or equivalent)
-
Inlet: Multimode Inlet (MMI) or PTV.
-
Liner: Ultra-Inert, single taper with wool (deactivated to prevent catalytic degradation).
Step-by-Step Method
-
Sample Preparation:
-
Dissolve 10 mg sample in 1 mL Ethyl Acetate (Avoid methanol; it can induce nucleophilic attack in the inlet).
-
Concentration: 100 ppm for impurity profiling.
-
-
Inlet Parameters (The "Cold" Injection):
-
Mode: Solvent Vent / Splitless.
-
Initial Temp: 40°C (Hold 0.1 min).
-
Ramp Rate: 600°C/min to 250°C.
-
Why? This rapidly transfers the analyte to the column before it has time to degrade in the hot liner.
-
-
Column & Oven:
-
Column: Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Flow: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 50°C (1 min)
20°C/min 300°C (3 min).
-
-
MS Detection (SIM/Scan):
-
Scan Range: 40–500 amu.
-
Solvent Delay: 3.0 min.
-
Source Temp: 230°C (Keep lower than standard 250°C to protect the sulfoxide).
-
Structural Identification (Mass Spectrum)
When the sulfoxide elutes intact, look for these diagnostic ions:
-
358/360: Molecular Ionngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . -
342/344:
(Weak signal, indicates some deoxygenation). -
231:
. -
329:
.
Decision Workflow: When to Use Which?
Do not view these methods as mutually exclusive. Use the following logic gate to determine the appropriate analytical tool for your stage of development.
Figure 2: Analytical Decision Matrix for Sulfoxide Intermediates.
Conclusion
While HPLC-UV remains the "safe" choice for routine purity analysis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene , it is blind to the structural identity of unexpected impurities.
The Verdict: The optimized PTV-GC-MS method is superior for Process Development . By using a cold inlet start (40°C) and rapid ramp, you can mitigate thermal elimination, achieving a Resolution (
References
-
Siuzdak, G., et al. (2015).[1] Thermal Degradation of Metabolites in Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]
-
Agilent Technologies. (2020). Analysis of Thermally Labile Compounds using the Multimode Inlet (MMI). Agilent Application Notes. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2761396, 4-Bromo-2-ethyl-1-iodobenzene. [Link]
-
ResolveMass Laboratories. (2023). GC-MS vs LC-MS for Impurity Testing: A Comparative Guide. [Link]
Chemoselective Strategy: C-I vs. C-Br Functionalization in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Topic: Chemoselective Reactivity Profile: C-I vs. C-Br in 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene Content Type: Technical Comparison & Application Guide Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists.
Executive Summary
This guide analyzes the reactivity hierarchy of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene , a bifunctional haloarene scaffold. The molecule presents two distinct electrophilic sites: the C(1)–Iodine bond and the C(4)–Bromine bond.
The Core Thesis: The C–I bond is the kinetically dominant site for both Palladium-catalyzed cross-couplings and Magnesium/Lithium-halogen exchange. This selectivity is reinforced by the ortho-ethylsulfinyl group, which acts as a Directing Metalation Group (DMG), anchoring organometallic species at the C-1 position via chelation. This guide provides the mechanistic grounding and validated protocols to selectively functionalize the C–I bond while preserving the C–Br bond for subsequent derivatization.
Mechanistic Analysis & Reactivity Hierarchy
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver of chemoselectivity is the substantial difference in bond dissociation energies (BDE) between the carbon-iodine and carbon-bromine bonds.[1]
| Bond Type | Approx.[2][3][4] BDE (kcal/mol) | Relative Rate of Pd(0) Insertion ( | Reactivity Status |
| C(1)–I | ~65 | Primary Electrophile | |
| C(4)–Br | ~81 | Latent Electrophile | |
| C–H | ~110 | < 1 (Slow) | Inert under standard coupling |
Mechanistic Insight: In Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings, the oxidative addition of Pd(0) into the Ar–I bond is often diffusion-controlled or extremely rapid at room temperature. The Ar–Br bond requires higher activation energy (typically heat >60°C or specialized bulky phosphine ligands) to undergo oxidative addition at a competitive rate.
The "Sulfinyl Anchor" Effect
The 2-ethylsulfinyl group (
-
Chelation Control: The sulfinyl oxygen possesses a lone pair capable of coordinating with hard metals (Li, Mg).
-
Ortho-Selectivity: In halogen-metal exchange reactions (e.g., with i-PrMgCl), the sulfinyl group pre-complexes the magnesium reagent, directing it specifically to the ortho-iodide. This "Directed Exchange" makes the C-1 position significantly more reactive than a standard meta- or para-iodide.
Decision Pathways (Visualization)
The following diagram illustrates the divergent synthetic pathways available for this substrate based on catalyst and reagent choice.
Figure 1: Chemoselective divergence. Pathway A utilizes kinetic oxidative addition preference; Pathway B utilizes thermodynamic bond weakness + chelation.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (C-I Functionalization)
Objective: Couple an aryl boronic acid to the C-1 position while leaving the C-4 Bromine intact for future steps.
-
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) or -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water or Toluene/Ethanol/Water
-
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Note: Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Critical Control Point: Do NOT heat above 40°C. At RT, the Pd inserts exclusively into the C-I bond. Heating may trigger partial insertion into the C-Br bond, leading to oligomerization.
-
-
Monitoring: Monitor via TLC or LCMS. The starting material (iodide) should disappear within 2–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Why this works: The activation barrier for Pd insertion into Ar-I is negligible at room temperature, whereas Ar-Br typically requires thermal activation.
Protocol B: Selective Iodine-Magnesium Exchange (Knochel Exchange)
Objective: Convert the C-I bond into a Grignard reagent (C-Mg) for nucleophilic attack, preserving the C-Br bond.
-
Reagents:
-
Substrate (1.0 equiv)
-
Reagent: i-PrMgCl[5]·LiCl (Turbo Grignard) (1.1 equiv)
-
Solvent: Anhydrous THF
-
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and cool to -20°C under Nitrogen/Argon.
-
Addition: Dissolve the substrate in THF. Add i-PrMgCl[5][6]·LiCl dropwise over 5 minutes.
-
Incubation: Stir at -20°C for 30 minutes.
-
Mechanistic Note: The sulfinyl oxygen coordinates the Mg, accelerating the exchange at the ortho-iodine. The C-Br bond is too strong to exchange at this temperature.
-
-
Quench/Reaction: Add the desired electrophile (e.g., Benzaldehyde, Allyl bromide) at -20°C.
-
Warming: Allow to warm to RT slowly over 1 hour.
Validation: Quench a small aliquot with
Comparative Data Table
| Feature | C-I Bond (Position 1) | C-Br Bond (Position 4) |
| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Electronic Effect | Ortho to Sulfinyl (EWG/Chelating) | Meta to Sulfinyl (Inductive EWG) |
| Pd(0) Reactivity | High at 20°C | Low at 20°C (Requires >60°C) |
| Li/Mg Exchange | Rapid (< 30 min at -20°C) | Slow (Requires >0°C or t-BuLi) |
| Preferred Strategy | React First (Coupling or Exchange) | React Second (After C-1 is transformed) |
References
- Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes the ~15 kcal/mol gap between Ar-I and Ar-Br).
-
Selective Pd-Coupling
-
Turbo Grignard & Exchange Selectivity
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
validation of product structure from 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene reactions
Executive Summary
This guide addresses the structural validation of products derived from 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene . This scaffold acts as a bifunctional "linchpin" intermediate, offering two distinct halogen handles (I vs. Br) and a versatile sulfur motif.
The primary challenge in utilizing this molecule is chemoselectivity : ensuring that cross-coupling occurs exclusively at the C1-Iodine position while preserving the C4-Bromine for subsequent transformations, without compromising the integrity of the sulfoxide moiety. This guide compares this scaffold against sulfide/sulfone alternatives and details a self-validating analytical protocol.
Part 1: Comparative Analysis of Sulfur Scaffolds
When designing a synthesis, the oxidation state of the sulfur atom critically impacts reactivity and stability. The table below compares the Ethylsulfinyl (Sulfoxide) scaffold against its Sulfide and Sulfone analogues in the context of Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Table 1: Performance Comparison of Sulfur-Substituted Dihaloarenes
| Feature | Sulfoxide Scaffold (Target) | Sulfide Scaffold (Alternative) | Sulfone Scaffold (Alternative) |
| Structure | -S(O)Et | -SEt | -SO₂Et |
| Pd-Catalyst Compatibility | Moderate. Sulfoxides can coordinate to Pd, potentially poisoning the catalyst. Requires bulky ligands (e.g., SPhos, XPhos). | High. Thioethers are generally well-tolerated, though strong coordination can still occur. | High. Sulfones are poor ligands and do not interfere with the catalytic cycle. |
| Electronic Effect | Electron-withdrawing (Inductive). Activates C-I bond for Oxidative Addition.[1] | Electron-donating (Resonance). Deactivates C-I bond slightly (slower reaction). | Strong Electron-withdrawing. Highly activates C-I bond (fastest reaction). |
| Stereochemistry | Chiral Sulfur. Creates diastereomeric possibilities if the coupled partner is chiral. | Achiral. | Achiral. |
| Synthetic Utility | Direct Route. No post-coupling oxidation needed if sulfoxide is the target. | Indirect Route. Requires oxidation step after coupling, which may affect other sensitive groups. | Terminal. Difficult to reduce back to sulfoxide/sulfide. |
Recommendation: Use the Sulfoxide scaffold when the final target requires this specific oxidation state and you wish to avoid a late-stage oxidation step that could over-oxidize the product or react with the newly installed biaryl system.
Part 2: Reaction Pathway & Chemoselectivity
To validate the product, one must first understand the intended mechanism. The reaction relies on the bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol).
Diagram 1: Chemoselective Reaction Pathway
This diagram illustrates the kinetic preference for the C-I bond and the potential side-reaction (C-Br coupling) that validation must rule out.
Caption: Kinetic selectivity pathway. The C-I bond undergoes oxidative addition significantly faster than the C-Br bond, provided temperature is controlled (<60°C).
Part 3: Validation Protocol (Self-Validating System)
This protocol uses a "process of elimination" logic to confirm the structure. We assume a standard Suzuki coupling with p-tolylboronic acid for this example.
Step 1: Mass Spectrometry (Isotopic Fingerprinting)
Before analyzing connectivity, confirm the elemental composition.
-
Method: High-Resolution Mass Spectrometry (HRMS-ESI).
-
Validation Check: Look for the Bromine isotope pattern.
-
Target: A 1:1 doublet signal (M+ and M+2) separated by 2 mass units.
-
Failure Mode: If the pattern is missing (single peak), the Bromine was lost (over-reaction). If the mass corresponds to Iodine retention, the reaction occurred at the wrong site (rare).
-
Step 2: 1H NMR Spectroscopy (Regiochemistry)
This is the critical step to distinguish between C1-substitution (Target) and C4-substitution (Impurity).
-
Experimental Setup: Dissolve 5-10 mg in CDCl₃.
-
Diagnostic Signals:
-
Aromatic Region (Shift Analysis):
-
Starting Material: The proton at C3 (ortho to Sulfoxide, meta to Br) is typically shielded.
-
Target Product (C1-Coupling): The removal of the Iodine (a heavy, shielding atom) and replacement with an aryl ring causes a significant downfield shift and change in splitting of the C6 proton due to the loss of the ortho-Iodine effect.
-
-
Sulfoxide Diastereotopicity:
-
The ethyl group protons (-CH2-CH3) are diastereotopic because the Sulfur is a chiral center. They appear as complex multiplets rather than a simple quartet.
-
Validation: If these revert to a simple quartet, the sulfoxide may have been reduced to a sulfide (impurity).
-
-
Step 3: 2D NMR (HMBC & NOESY) - The "Linchpin" Proof
To unambiguously prove the new aryl group is at C1 (next to the sulfoxide) and not C4:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a correlation between the Sulfinyl protons (ethyl group) and the Quaternary Carbon at C2 .
-
Look for a correlation from the New Aryl Ring protons to the Quaternary Carbon at C1 .
-
Crucial Link: Verify the connectivity of C1 and C2 via the aromatic protons.
-
-
NOESY (Nuclear Overhauser Effect):
-
Target Signal: Strong NOE correlation between the Ethyl group of the sulfoxide and the Ortho-protons of the newly introduced aryl ring.
-
Logic: This proximity is only possible if coupling occurred at C1. If coupling occurred at C4, the new ring is too far from the ethyl group to show an NOE.
-
Diagram 2: Validation Logic Tree
Follow this decision matrix to certify the product batch.
Caption: Step-by-step decision matrix for validating the regiochemical and functional integrity of the product.
Experimental Protocol: Selective Suzuki Coupling
Objective: Selective coupling of p-tolylboronic acid to C1-Iodine.
-
Reagents:
-
Substrate: 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv)
-
Boronic Acid: p-Tolylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for bidentate stability against sulfur poisoning.
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a Schlenk flask with substrate, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane and aqueous Base.
-
Stir at 45°C for 4-6 hours. Note: Keep temperature low to prevent activation of the C-Br bond.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via Silica Gel Chromatography (Gradient: Hexanes -> 20% EtOAc/Hexanes).
-
References
-
Mechanistic Selectivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][2][3][4][5][6][7][8][9] Angewandte Chemie International Edition, 41(22), 4176-4211. (Establishes C-I > C-Br > C-Cl reactivity hierarchy).
-
Sulfoxide Directing Groups: Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides.[10] Chemical Reviews, 103(9), 3651-3706. (Discusses sulfoxide chirality and coordination chemistry).
-
Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles.[7][11] Chemical Society Reviews, 35, 71-79. (Review of selectivity in systems with mixed halogens).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Stability-Reactivity Paradox: Sulfinyl vs. Triflate Leaving Groups in Cross-Coupling
Executive Summary
In modern drug discovery, the choice of electrophile dictates the synthetic route's efficiency, orthogonality, and scalability. While Aryl Triflates (Ar-OTf) remain the gold standard for high-reactivity cross-coupling (
This guide objectively compares these two distinct activation modes, providing mechanistic insights, experimental protocols, and decision frameworks for application scientists.
Mechanistic Divergence: C-O vs. C-S Activation
The fundamental difference lies in the bond activation energy and the catalytic intermediates involved. Triflates rely on facile oxidative addition into the polarized C-O bond. Sulfinyl groups require a "switch"—typically coordination to a thiophilic metal (Cu) or specific Pd-catalysis—to trigger C-S bond cleavage.
Comparative Mechanism Diagram
The following diagram contrasts the standard Suzuki-Miyaura cycle (Triflate) with the Liebeskind-Srogl desulfinative cycle (Sulfinyl).
Figure 1: Mechanistic comparison showing the direct oxidative addition of Triflates (red) versus the coordination-assisted activation required for Sulfinyl groups (blue).
Technical Comparison: Performance Metrics
Stability vs. Reactivity Trade-off
Triflates are "hot" electrophiles; they must often be generated in situ or stored at low temperatures to prevent hydrolysis to phenols. Sulfoxides are bench-stable solids that tolerate aqueous workups, chromatography, and harsh reaction conditions (e.g., nitration, oxidation) before the coupling step.
| Feature | Aryl Triflate (Ar-OTf) | Sulfinyl (Ar-S(O)R / Ar-SO₂⁻) |
| Activation Mode | Direct Oxidative Addition (C-O) | Desulfinative / Cu-Mediated (C-S) |
| Hydrolytic Stability | Low (Sensitive to base/heat) | High (Stable to acid/base/oxidants) |
| Reactivity Profile | High ( | Latent (Requires activation) |
| Orthogonality | Reacts before Cl, sometimes Br | Orthogonal to Cl, Br, and OTf |
| Atom Economy | Poor (Release of TfOH/Salt) | Moderate (Release of SO₂ or SR) |
| Synthetic Utility | Leaving group only | Dual Role: Directing Group + Leaving Group |
| Cost | High (Triflic anhydride/imides) | Low (Thiol oxidation or SO₂ insertion) |
The "Orthogonal Switch" Advantage
A critical advantage of the sulfinyl group is its ability to serve as a Traceless Directing Group .
-
Workflow: Use the sulfoxide oxygen to direct ortho-lithiation or C-H activation
Functionalize the ring Perform cross-coupling to remove the sulfoxide. -
Triflate Limitation: Triflates are generally too reactive to survive directing group manipulations and do not coordinate metals effectively for C-H activation.
Experimental Protocols
Protocol A: High-Reactivity Suzuki Coupling of Aryl Triflates
Best for: Late-stage functionalization where the triflate is installed and immediately coupled.
Reagents:
-
Aryl Triflate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (5 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Preparation: Charge a reaction vial with the Aryl Triflate, Boronic Acid, and
. -
Inert Atmosphere: Cycle vacuum/nitrogen (3x) to remove oxygen (critical to prevent phenol formation).
-
Catalyst Addition: Add
and degassed 1,4-Dioxane under nitrogen flow. -
Reaction: Seal and heat to 80-100 °C for 4–12 hours.
-
Validation: Monitor by LCMS. Triflates can hydrolyze to phenols (
); if observed, switch to anhydrous base ( ) or lower temperature.
Protocol B: Liebeskind-Srogl Coupling of Aryl Sulfoxides
Best for: Substrates requiring orthogonality to halides or when the electrophile must survive prior synthetic steps.
Reagents:
-
Aryl Sulfoxide (Ar-S(O)Me) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (2.5 mol%) / TFP (Tri-2-furylphosphine) (10 mol%)
-
CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) - The "Switch"
-
Solvent: THF or Dioxane (0.1 M)
Step-by-Step:
-
Activation Setup: In a glovebox or under strict Argon, combine Aryl Sulfoxide, Boronic Acid, and CuTC.
-
Note: CuTC is hygroscopic but essential for polarizing the C-S bond.
-
-
Catalyst Mix: Add the Pd source and TFP ligand.[1]
-
Reaction: Add degassed THF. Stir at 50–90 °C for 12–24 hours.
-
Workup: The reaction releases a sulfur byproduct. Wash with dilute ammonia or EDTA solution to sequester copper residues before column chromatography.
-
Self-Validation: If conversion is low, ensure the reaction is strictly anaerobic. Oxygen poisons the Cu-mediated transmetallation.
Strategic Recommendations
Use Aryl Triflates When:
-
You need maximum speed and reactivity.
-
The substrate is already synthesized as a phenol.
-
No other sensitive electrophiles (I, Br) are present that would compete.
Use Sulfinyl Groups When:
-
Stability is paramount: You need to carry the electrophile through multiple steps (e.g., acidic deprotection, oxidation).
-
Regiocontrol is needed: You utilize the sulfoxide to direct ortho-metalation, then couple it off ("Make and Break" strategy).
-
Orthogonality: The molecule contains an Aryl Chloride or Bromide that must remain intact during the coupling.
References
-
Liebeskind-Srogl Coupling Mechanism & Scope
- Title: "Thiol Ester−Boronic Acid Cross-Coupling"
- Source: Organic Letters (2002)
-
URL:[Link]
-
Sulfoxides as Electrophiles in Cross-Coupling
-
Desulfinative Cross-Coupling of Sulfin
- Title: "Palladium-catalyzed desulfitative cross-coupling of arylsulfin
- Source: Chemical Communic
-
URL:[Link]
-
Triflate vs.
-
Aryl Fluorosulfates (Modern Triflate Altern
Sources
- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 2. Unprecedented palladium-catalyzed cross-coupling reaction of alpha-bromo sulfoxides with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Applications of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene: A Versatile Reagent for Sequential Cross-Coupling and Medicinal Chemistry
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency and elegance of a synthetic route. This guide provides an in-depth technical analysis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, a trifunctional arene with significant potential for the construction of complex molecular architectures. While direct literature on this specific molecule is sparse, its structural components—a bromo-iodobenzene scaffold and an ethylsulfinyl group—suggest a unique combination of reactivity and functionality. This guide will, therefore, present a forward-looking perspective on its synthesis, potential applications, and a comparative analysis with simpler dihalogenated benzenes, supported by established chemical principles and experimental data for analogous compounds.
The Strategic Advantage of Orthogonal Halogenation and a Sulfinyl Moiety
The core value of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[1][2] This reactivity difference allows for selective, sequential functionalization of the aromatic ring.
The ethylsulfinyl group at the 2-position introduces several key features:
-
Electronic Modulation : The sulfoxide is an electron-withdrawing group, which can influence the regioselectivity and rate of subsequent reactions.
-
Chirality : The sulfur atom is a stereocenter, offering the potential for enantioselective synthesis and diastereomeric resolution.
-
Directing Group Potential : The sulfinyl group can act as a coordinating moiety to direct C-H activation at the ortho position (C3), although this is less common than with other directing groups.[3]
-
Pharmacophore : The aryl sulfoxide motif is present in numerous biologically active molecules, making this compound a valuable building block for medicinal chemistry.[4]
Proposed Synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
A plausible synthetic route to the title compound can be envisioned starting from commercially available 4-bromo-2-ethylaniline, leveraging established methodologies for diazotization, iodination, and subsequent oxidation.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-2-ethyl-1-iodobenzene
-
To a solution of 4-bromo-2-ethylaniline (1.0 eq) in a 1:1 mixture of sulfuric acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the product with diethyl ether, wash with sodium thiosulfate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2-ethyl-1-iodobenzene.
Step 2: Synthesis of 4-Bromo-1-iodo-2-(ethylthio)benzene
This step would require a more complex multi-step synthesis, likely involving introduction of a thiol or thiocyanate group, followed by ethylation. A more direct, albeit potentially lower-yielding, approach could involve a copper-catalyzed coupling of an ethylthiolate with a suitable dihalogenated precursor, though selectivity could be an issue.
Step 3: Synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
-
Dissolve 4-bromo-1-iodo-2-(ethylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C.
-
Add a mild oxidizing agent, such as one equivalent of hydrogen peroxide or a peroxy acid (e.g., m-CPBA), dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to obtain 4-bromo-2-(ethylsulfinyl)-1-iodobenzene.
Comparative Performance in Sequential Cross-Coupling Reactions
The primary application of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is in sequential cross-coupling reactions. The following table compares its expected performance with the more common and simpler 4-bromo-1-iodobenzene.
| Feature | 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene | 4-Bromo-1-iodobenzene | Rationale for Difference |
| First Coupling (at C-I) | Higher catalyst loading or longer reaction times may be needed. | Standard conditions. | The ortho-ethylsulfinyl group may sterically hinder the approach of the catalyst. |
| Selectivity (I vs. Br) | Excellent | Excellent | The inherent reactivity difference between C-I and C-Br bonds ensures high selectivity.[1][2] |
| Second Coupling (at C-Br) | Potentially faster than the unsubstituted analog. | Standard conditions. | The electron-withdrawing sulfinyl group can activate the C-Br bond towards oxidative addition. |
| Solubility | Improved in polar organic solvents. | Less soluble in polar solvents. | The polar sulfoxide group increases overall polarity. |
| Cost | Higher due to multi-step synthesis. | Commercially available and relatively inexpensive. | Increased synthetic complexity leads to higher cost. |
Representative Experimental Protocol: Sequential Suzuki-Miyaura and Sonogashira Coupling
This protocol is based on established procedures for similar dihalogenated substrates.
Part A: Suzuki-Miyaura Coupling at the C-I Position
-
To a degassed solution of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the mono-arylated product.
Part B: Sonogashira Coupling at the C-Br Position
-
To a degassed solution of the product from Part A (1.0 eq), a terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF/triethylamine), stir under an inert atmosphere.
-
Heat the reaction mixture as required (typically 50-70 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture, concentrate, and purify by column chromatography to obtain the di-substituted product.
Visualization of Synthetic Pathways and Applications
Proposed Synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
Caption: Proposed synthetic route to 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Sequential Cross-Coupling Strategy
Caption: Strategy for sequential functionalization.
Applications in Medicinal Chemistry
The aryl sulfoxide moiety is a key component in several approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene would be a valuable building block for the synthesis of novel drug candidates.
-
Scaffold for Kinase Inhibitors : Many kinase inhibitors feature a substituted aromatic core. The sequential coupling capabilities of this reagent would allow for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Pro-drugs and Bioisosteres : The sulfoxide can be a metabolically labile group, offering possibilities for pro-drug design. It can also serve as a bioisosteric replacement for other functional groups.
Conclusion and Future Outlook
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene represents a promising, albeit currently underexplored, building block for advanced organic synthesis and medicinal chemistry. Its key advantages are the potential for selective, sequential cross-coupling reactions and the presence of a synthetically versatile and pharmaceutically relevant sulfoxide group. While its synthesis is more involved than that of simple dihalobenzenes, the ability to construct complex, multi-functionalized molecules in a controlled manner offers significant value.
Future research should focus on developing an efficient and scalable synthesis for this compound and exploring its reactivity in a wide range of cross-coupling reactions. Its application in the synthesis of novel bioactive molecules is a particularly promising avenue for investigation. This guide serves as a foundational roadmap for researchers looking to leverage the unique synthetic potential of this versatile reagent.
References
-
Keglevich, G., et al. (2018). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. ResearchGate. [Link]
- The Royal Society of Chemistry. (2016).
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, April 4). 1-Bromo-2-iodobenzene: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
MDPI. (2023, April 19). Synthesis of Heteroaromatic Compounds. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. PrepChem.com. [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethyl-1-iodobenzene. PubChem. [Link]
-
Thieme. (n.d.). Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation of Arenes. Thieme. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-BROMO-2-FLUORO-1-IODOBENZENE | CAS 105931-73-5 [matrix-fine-chemicals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic studies of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene reactions
Executive Summary
This guide analyzes the reactivity profile of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene , a high-value polyfunctional scaffold used in the synthesis of complex pharmaceutical intermediates. Unlike simple dihaloarenes, this molecule possesses three distinct "handles"—an iodine, a bromine, and an ortho-sulfinyl group—that allow for orthogonal functionalization .
The presence of the ethylsulfinyl group (
Mechanistic Hierarchy & Reactivity Profile
The molecule's utility is governed by the bond dissociation energy (BDE) gradient and the coordination ability of the sulfoxide oxygen.
A. The Reactivity Gradient (C-I vs. C-Br)
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the reactivity follows the oxidative addition rates:
-
C1-Iodine:
. Reacts at room temperature (RT) with standard Pd(0) catalysts. -
C4-Bromine:
. Requires elevated temperatures ( ) or specialized bulky ligands (e.g., XPhos, SPhos) to activate once the iodine is consumed.
B. The Sulfoxide "Anchor" Effect (Mg-Exchange)
The C2-sulfinyl group exerts a profound effect on Magnesium-Halogen exchange. Unlike a nitro or alkyl group, the sulfinyl oxygen can coordinate to the magnesium cation.
-
Mechanism: When treated with isopropylmagnesium chloride (
), the sulfinyl oxygen coordinates to the Mg, stabilizing the transition state for iodine-magnesium exchange. -
Result: The exchange at C1 is accelerated and thermodynamically stabilized, preventing "scrambling" to the C4-bromine position. This is the "Chelation-Controlled Exchange" .
Figure 1: Divergent reaction pathways controlled by catalyst choice and temperature.
Comparative Analysis: Sulfinyl vs. Alternatives
The following table objectively compares the Sulfinyl scaffold against its Sulfide (reduced) and Sulfone (oxidized) analogs.
| Feature | Sulfinyl (-SOEt) | Sulfide (-SEt) | Sulfone (-SO₂Et) |
| C1-Iodine Activation | High (Chelation assistance) | Moderate (Weak chelation) | Low (Inductive only) |
| Mg-Exchange Stability | High (Forms stable 5-membered chelate) | Low (Prone to elimination/polymerization) | Moderate (Electron-withdrawing, but poor ligand) |
| Pd-Catalyst Compatibility | Good (Soft coordination) | Poor (High risk of catalyst poisoning) | Excellent (Non-coordinating) |
| Chirality | Yes (Sulfur is a stereocenter) | No | No |
| Post-Coupling Utility | Versatile (Pummerer rearrangement, elimination) | Limited (Requires oxidation) | Limited (Displacement only) |
Key Insight: The Sulfinyl analog is the superior choice for library generation requiring sequential functionalization. The Sulfide often poisons Pd catalysts, lowering yields in the first coupling step. The Sulfone lacks the chelation ability to direct clean Mg-exchange, often leading to mixtures of C1 and C4 metallation.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C1
Objective: Functionalize the Iodine position while leaving the Bromine and Sulfoxide intact.
-
Setup: Charge a dry Schlenk flask with 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3-5 mol%). -
Solvent System: Add degassed DME/Water (4:1 ratio) and
(2.0 equiv).-
Note: Avoid strong bases like
which may cause sulfoxide elimination.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material (I-Br) should disappear; the product (Ar-Br) should appear. If temperature exceeds 50°C, C4-bromine coupling may begin.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Chelation-Controlled Iodine-Magnesium Exchange
Objective: Generate a Grignard reagent at C1 for electrophilic trapping (e.g., with aldehydes).
-
Setup: Flame-dry a flask under Argon. Dissolve 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -20°C . Add
(Turbo Grignard, 1.1 equiv) dropwise.-
Mechanistic Note: The exchange is faster than standard aryl iodides due to the sulfinyl oxygen coordinating the Mg.
-
-
Aging: Stir at -20°C for 30 minutes.
-
Validation: Quench a small aliquot with
. NMR should show >95% deuterium incorporation at C1 and retention of Br at C4.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly. Warm to RT.
Mechanistic Visualization: The Chelation Effect
The stability of the C1-magnesium species is derived from the formation of a 5-membered metallacycle involving the sulfinyl oxygen.
Figure 2: The sulfinyl oxygen (O) coordinates to Magnesium (Mg), lowering the activation energy for Iodine (I) exchange and preventing attack at Bromine.
References
-
Knochel, P., et al. (2003).[1] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.
- Context: Establishes the protocol for selective I/Mg exchange in the presence of sensitive groups and other halogens.
-
Inoue, A., & Oshima, K. (2001).[2][3] "Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex." Journal of Organic Chemistry.
- Context: Details the kinetic preference for Iodine over Bromine exchange using magnesi
-
BenchChem Application Note. (2025). "Reactivity Showdown: Dihalogenated Nitrobenzene Derivatives." BenchChem Technical Guides.
- Context: Provides comparative data on C-I vs C-Br selectivity in Pd-catalyzed couplings (Analogous reactivity p
- Satoh, T., et al. (2013). "Sulfoxides as Directing Groups in Organometallic Chemistry." Chemical Reviews. Context: (General Reference) Authoritative review on the coordination chemistry of sulfoxides with Mg and Li species.
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the introduction of novel reagents is a constant. Among these, 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene presents a unique combination of functional groups, each contributing to its reactivity and, consequently, to its hazard profile. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
Based on data from analogous compounds such as 1-Bromo-4-iodobenzene and other halogenated aromatics, this compound should be regarded as:
-
Potentially harmful if inhaled or swallowed , causing respiratory tract irritation[3].
-
An environmental hazard , with potential for long-lasting harmful effects to aquatic life[3].
The sulfoxide group, while generally less reactive than a sulfide, can still participate in various chemical reactions.[4][5] It is crucial to consider the potential for unexpected reactivity, especially under conditions of heat or in the presence of strong oxidizing or reducing agents.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety begins with the selection of appropriate Personal Protective Equipment. The following table outlines the recommended PPE for handling 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene, with explanations rooted in the chemical properties of halogenated aromatic compounds.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles and a face shield.[6][7][8] | Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, crucial when handling larger quantities or during reactions that could splash. |
| Hand Protection | Double gloving with a chemically resistant outer glove over a nitrile inner glove. | Nitrile gloves offer good dexterity for incidental contact.[9] For the outer layer, select gloves with high resistance to aromatic and halogenated hydrocarbons. Refer to the glove compatibility chart below. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and minimizes skin contact. A flame-resistant coat is recommended as a general precaution in a synthetic chemistry lab. |
| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[8] For situations where a hood is not feasible (e.g., large-scale transfers), a risk assessment should be performed to determine if a respirator is necessary. |
Glove Selection Guide for Halogenated Aromatic Compounds
| Glove Material | Performance against Aromatic & Halogenated Hydrocarbons | Notes |
| Viton™ | Excellent | Offers extended protection but may be less dexterous.[7] |
| Norfoil™ (Silver Shield®) | Excellent | Provides the highest level of chemical resistance against a wide range of chemicals.[7] |
| Butyl Rubber | Poor to Fair | Not recommended for prolonged contact with aromatic or halogenated solvents.[6] |
| Neoprene | Poor | Not suitable for handling this class of compounds.[9] |
| Nitrile | Fair (for incidental contact) | Suitable as an inner glove or for brief, incidental contact only.[9] |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and preventing accidents. The following diagram outlines the key decision points and procedural steps for safely handling 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene in the laboratory.
Caption: A step-by-step workflow for the safe handling of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene.
Emergency Procedures: Spill and Exposure Management
In case of a small spill (contained within the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and contaminated surfaces into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
In case of a large spill or a spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office and follow their emergency protocols.
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under a safety shower.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: Collect any solid 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene and contaminated consumables (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[4][9][10] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10]
-
Aqueous Waste: If the experimental workup generates an aqueous layer containing traces of the compound, it should also be treated as halogenated waste. Do not dispose of it down the drain.
Decontamination of Glassware:
-
Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this rinse as halogenated liquid waste.
-
Wash the glassware with soap and water.
-
A final rinse with clean solvent can be performed if necessary for highly sensitive subsequent reactions.
Neutralization of Iodine-Containing Waste (if applicable): In some cases, it may be desirable to reduce elemental iodine that may be present. A common laboratory practice for this is the use of a sodium thiosulfate solution.[11] Continue adding the thiosulfate solution until the characteristic brown/purple color of iodine disappears.[11] The resulting solution should still be disposed of as halogenated waste.
References
-
Personal Protective Equipment Selection Guide. (2015, July 22). Environmental Health & Safety, University of Washington. Retrieved from [Link]
-
Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile. RSC Publishing. Retrieved from [Link]
-
Oxidation of Aryl Methyl Sulfoxides by Oxo(salen)manganese(V) Complexes and the Reactivity−Selectivity Principle. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Workup: Bromine or Iodine. Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Section 6C: Protective Equipment. Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
